1-Ethynylbicyclo[1.1.1]pentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-7-3-6(4-7)5-7/h1,6H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVQVJPCFVMTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558878 | |
| Record name | 1-Ethynylbicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127867-25-8 | |
| Record name | 1-Ethynylbicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethynylbicyclo[1.1.1]pentane: A Guide to Its Physicochemical Properties and Strategic Application in Medicinal Chemistry
Abstract
The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic-rich molecules towards three-dimensional scaffolds that offer improved physicochemical and pharmacokinetic profiles. This guide provides an in-depth analysis of 1-ethynylbicyclo[1.1.1]pentane, a cornerstone building block in this "escape from flatland." We will explore the fundamental physicochemical properties of the bicyclo[1.1.1]pentane (BCP) core, dissect the influence of the synthetically versatile ethynyl group, and present its strategic application as a non-classical bioisostere for the phenyl ring. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold to design next-generation therapeutics with enhanced developability.
Introduction: The Imperative for Three-Dimensionality in Drug Design
For decades, the phenyl ring has been a ubiquitous scaffold in medicinal chemistry, with approximately 45% of approved drugs containing this motif.[1] Its predictable geometry and well-understood synthetic chemistry have made it a reliable component in molecular design. However, the over-reliance on flat, aromatic systems often leads to liabilities in late-stage development, including poor aqueous solubility, high metabolic turnover, and non-specific binding due to hydrophobicity.[1][2]
The concept of "escaping from flatland" advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates.[3] Three-dimensional, saturated scaffolds can disrupt the planarity that contributes to poor solubility and off-target interactions.[4] Among the most promising of these scaffolds is bicyclo[1.1.1]pentane (BCP), a rigid, strained carbocycle that acts as a superior bioisosteric replacement for the para-substituted phenyl ring.[1][5][6]
1-Ethynylbicyclo[1.1.1]pentane emerges as a particularly valuable building block. It synergistically combines the advantageous physicochemical properties of the BCP core with the exceptional synthetic versatility of a terminal alkyne. This allows for the facile incorporation of the BCP moiety into diverse molecular architectures via robust reactions like "click chemistry," making it a powerful tool for modern drug discovery programs.[7]
The Bicyclo[1.1.1]pentane (BCP) Core: A Foundation for Improved Properties
The advantages conferred by 1-ethynylbicyclo[1.1.1]pentane are rooted in the intrinsic properties of the BCP scaffold itself. Understanding these foundational characteristics is crucial to its effective deployment in drug design.
A Unique Three-Dimensional Geometry
The BCP cage is a highly rigid, propeller-shaped structure. When used as a 1,3-disubstituted linker, it effectively mimics the linear geometry and exit vectors of a para-substituted phenyl ring, but within a compact, three-dimensional space.[1] This structural mimicry allows it to maintain critical interactions with biological targets while fundamentally altering the molecule's overall shape and properties.[1][8]
Caption: Structural comparison of a phenyl ring and a BCP bioisostere.
Physicochemical Property Enhancement
The replacement of a flat aromatic ring with a saturated, three-dimensional BCP cage has profound and beneficial effects on a molecule's physicochemical properties.
-
Improved Solubility: The non-planar nature of the BCP core disrupts the efficient crystal lattice packing that often plagues flat, aromatic compounds. This disruption of π-stacking interactions typically leads to a significant increase in aqueous solubility.[1][2][9][10]
-
Reduced Lipophilicity: BCP is inherently less lipophilic than a phenyl ring.[3] This reduction in the calculated logP (cLogP) can be critical for optimizing a drug's ADME profile and reducing its tendency for non-specific binding.
-
Enhanced Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often forming reactive intermediates.[1] The saturated C-H bonds of the BCP scaffold are far more resistant to such metabolic pathways, which can increase a compound's half-life and reduce the risk of forming toxic metabolites.[1][2][5]
-
Decreased Non-Specific Binding: The combination of increased three-dimensionality, improved solubility, and lower lipophilicity reduces the likelihood of non-specific hydrophobic interactions with off-target proteins. This can lead to a cleaner pharmacological profile and a wider therapeutic window.[1][8]
Caption: Property comparison between Phenyl and BCP cores.
Properties and Reactivity of 1-Ethynylbicyclo[1.1.1]pentane
The addition of the ethynyl group to the BCP bridgehead position creates a building block with a unique combination of features.
Core Physicochemical Data
The following table summarizes the computed physicochemical properties of the parent compound, 1-ethynylbicyclo[1.1.1]pentane.
| Property | Value | Source |
| Molecular Formula | C₇H₈ | PubChem[11] |
| Molecular Weight | 92.14 g/mol | PubChem[11] |
| XLogP3 | 1.3 | PubChem[11] |
| Hydrogen Bond Donor Count | 1 | PubChem[11] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[11] |
| Rotatable Bond Count | 1 | PubChem[11] |
Acidity and Reactivity
The terminal proton of the ethynyl group is weakly acidic, with a pKa generally in the range of 25-30, allowing for its deprotonation with a strong base to form a reactive acetylide. More importantly, the alkyne serves as a versatile functional handle for a host of powerful and reliable chemical transformations. Its linear geometry is ideal for acting as a linker without introducing conformational ambiguity.
This reactivity is paramount to its utility, enabling its use in:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The cornerstone of "click chemistry," providing a high-yielding and bio-orthogonal method to form stable 1,2,3-triazole linkages.[7]
-
Sonogashira Coupling: A reliable cross-coupling reaction to form C(sp)-C(sp²) bonds with aryl or vinyl halides.
-
Seyferth-Gilbert Homologation: For the synthesis of substituted alkynes.[7]
-
Other Alkyne Chemistry: Including hydration, hydroamination, and cycloaddition reactions.
Caption: Synthetic utility of 1-ethynylbicyclo[1.1.1]pentane.
Case Studies: Validating the BCP Strategy
The theoretical benefits of replacing a phenyl ring with a BCP core have been validated in numerous drug discovery programs.
γ-Secretase Inhibitor (Pfizer/BMS)
One of the seminal examples involved the replacement of a central fluorophenyl ring in the γ-secretase inhibitor BMS-708,163.[1][9] The resulting BCP-containing analogue was equipotent to the parent compound but demonstrated markedly superior biopharmaceutical properties.[9]
-
Significantly improved aqueous solubility and passive permeability. [9]
-
~4-fold increase in Cmax and AUC values in a mouse model, indicating excellent oral absorption characteristics.[9]
-
The work provided a compelling case for the broader application of BCPs as phenyl replacements to improve overall drug-likeness.[9]
LpPLA2 Inhibitor (GlaxoSmithKline)
In the development of inhibitors for lipoprotein-associated phospholipase A2 (LpPLA2), a BCP moiety was used to replace a phenyl ring in the darapladib chemotype.[4]
-
The BCP analogue maintained high potency (pIC50 of 9.4 vs 10.2 for the parent).[4]
-
Kinetic solubility increased 9-fold (74 μM vs 8 μM).[4]
-
Permeability showed a 3-fold improvement (705 nm/s vs 230 nm/s).[4]
-
X-ray crystallography confirmed the BCP analogue adopted a similar binding mode to the original inhibitor.[4]
These examples underscore a consistent theme: the BCP-for-phenyl swap is a powerful strategy to enhance ADME properties while preserving on-target biological activity.[3][8]
Experimental Protocols & Methodologies
The successful application of 1-ethynylbicyclo[1.1.1]pentane relies on robust synthetic and analytical methods.
Conceptual Synthesis via Radical Bicyclopentylation
A common modern route to functionalized BCPs involves the radical addition to [1.1.1]propellane, a highly strained precursor. The following outlines a conceptual workflow for synthesizing a BCP ketone, a precursor to many other derivatives.[12]
Objective: Synthesize a BCP-ketone via triethylborane-initiated atom transfer radical addition (ATRA).
Methodology:
-
Precursor Preparation: Prepare a solution of the desired α-iodoketone substrate in a suitable degassed solvent (e.g., toluene or THF).
-
Propellane Solution: In a separate flask, prepare a standardized solution of [1.1.1]propellane in a compatible solvent. Caution: [1.1.1]propellane is highly reactive and should be handled with care by trained personnel.
-
Radical Initiation: To the α-iodoketone solution under an inert atmosphere (e.g., Argon), add the [1.1.1]propellane solution.
-
ATRA Reaction: Slowly add a substoichiometric amount of triethylborane (BEt₃, typically as a 1M solution in hexanes) via syringe pump at room temperature. The reaction is often initiated by the presence of trace oxygen.
-
Reaction Monitoring: Monitor the reaction for the complete consumption of the starting iodoketone by TLC or LC-MS.
-
Deiodination (if required): Upon completion, the resulting iodo-BCP intermediate can be deiodinated in situ using a radical-based reducing agent like tris(trimethylsilyl)silane (TTMSS) with a radical initiator (e.g., AIBN) or through other reductive methods.
-
Workup and Purification: Perform an aqueous workup to quench the reaction and remove reagents. Purify the crude product via column chromatography to isolate the desired BCP-ketone.
Protocol for CuAAC "Click" Reaction
Objective: Conjugate 1-ethynylbicyclo[1.1.1]pentane to an azide-containing molecule (R-N₃).
Methodology:
-
Reagent Dissolution: In a suitable vial, dissolve the azide component (1.0 eq) and 1-ethynylbicyclo[1.1.1]pentane (1.0-1.2 eq) in a solvent system such as a mixture of t-butanol and water.
-
Catalyst Preparation: In a separate tube, prepare the catalyst solution. Add sodium ascorbate (0.1-0.3 eq) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Assembly: Add the freshly prepared catalyst solution to the solution containing the alkyne and azide.
-
Reaction Conditions: Seal the vial and stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude triazole product by flash column chromatography or recrystallization.
Conclusion
1-Ethynylbicyclo[1.1.1]pentane is more than just a novel building block; it is an enabling tool for overcoming long-standing challenges in medicinal chemistry. By providing a synthetically accessible entry point to the BCP scaffold, it allows chemists to systematically improve the drug-like properties of lead compounds. The strategic replacement of phenyl rings with this three-dimensional, metabolically robust bioisostere consistently yields molecules with enhanced solubility, superior metabolic stability, and improved pharmacokinetic profiles, all while maintaining or even improving biological potency. As the pharmaceutical industry continues to "escape from flatland," the integration of 1-ethynylbicyclo[1.1.1]pentane and its derivatives will be a critical driver in the development of safer and more effective medicines.
References
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Steadman, D., et al. (2014). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethynylbicyclo[1.1.1]pentane. PubChem Compound Database. Retrieved from [Link]
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Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]
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Mykhailiuk, P. K., et al. (2022). Design of analogues of bicyclo[1.1.1]pentanes with an enhanced water solubility: cores A and B (2‐oxabicyclo[2.1.1]hexane). Angewandte Chemie. [Link]
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Bull, J. A., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Chemistry – A European Journal. [Link]
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Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. [Link]
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Fang, Z., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. [Link]
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Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
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Mykhailiuk, P. K. (2015). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. Angewandte Chemie. [Link]
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Pett, C. R., et al. (2022). Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters. [Link]
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An In-Depth Technical Guide: The Bioisosteric Utility of 1-Ethynylbicyclo[1.1.1]pentane for Phenyl Ring Replacement
Abstract
The phenyl ring is a ubiquitous scaffold in medicinal chemistry, yet its inherent aromaticity often introduces metabolic liabilities and suboptimal physicochemical properties. Bioisosteric replacement has emerged as a critical strategy to mitigate these challenges. This guide provides a comprehensive technical overview of bicyclo[1.1.1]pentane (BCP) as a saturated, three-dimensional bioisostere for the para-substituted phenyl ring. We delve into the rationale for this replacement, focusing on the "escape from flatland" concept and the significant improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. Special emphasis is placed on 1-ethynylbicyclo[1.1.1]pentane, a versatile building block that preserves the critical linear geometry of phenylacetylene moieties while conferring the superior properties of the BCP core. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed scientific explanations, comparative data, and actionable experimental protocols.
The Challenge: Overcoming the Phenyl Ring's Liabilities
The phenyl ring is present in approximately 45% of all approved drugs, valued for its rigid structure and ability to engage in various intermolecular interactions.[1] However, its prevalence is a double-edged sword. The "flat," electron-rich nature of the aromatic ring frequently leads to significant drug development hurdles.[1][2][3][4]
Key Liabilities of the Phenyl Group:
-
Metabolic Instability: Phenyl rings are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to the formation of phenols and catechols. These metabolites can be further oxidized to reactive quinone species, which may cause toxicity.[2] This rapid metabolism often results in high clearance and poor oral bioavailability.
-
Poor Aqueous Solubility: The hydrophobic nature of the phenyl ring contributes to low aqueous solubility, a major obstacle for formulation and oral absorption.[2][3][5][6][7]
-
Non-Specific Binding: The planar, lipophilic surface of aromatic rings can engage in undesirable π-π stacking interactions with off-target proteins and phospholipids, contributing to non-specific binding and potential toxicity.[1][8]
This has led to the "escape from flatland" strategy in medicinal chemistry, which advocates for increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates to enhance their three-dimensionality and improve their physicochemical and pharmacokinetic properties.[9]
The Solution: Bicyclo[1.1.1]pentane as a Superior Bioisostere
Bicyclo[1.1.1]pentane (BCP) has emerged as a premier nonclassical bioisostere for the para-substituted phenyl ring.[10] This rigid, saturated carbocycle effectively mimics the linear geometry and substituent exit vectors of a 1,4-disubstituted benzene ring while offering a vastly improved property profile.[1][2][11]
Structural and Geometric Comparison
While a phenyl ring provides a planar, rigid linker, the 1,3-disubstituted BCP core offers a three-dimensional, rigid alternative. The distance between the bridgehead carbons in BCP (1.85 Å) is significantly shorter than the C1-C4 distance in a phenyl ring (2.79 Å), making it a more compact spacer.[11] This structural distinction is critical, as it maintains the vectorality of substituents while occupying a different, often more favorable, chemical space.
Improvements in Physicochemical and ADME Properties
The replacement of a phenyl ring with a BCP core consistently and dramatically improves key drug-like properties.
-
Enhanced Solubility: The less lipophilic, sp³-rich nature of the BCP scaffold disrupts the planarity and reduces the crystal lattice energy, leading to significant increases in aqueous solubility, in some cases by over 80-fold.[3][8][11][12][13]
-
Increased Metabolic Stability: The saturated C-H bonds of the BCP cage are far more resistant to CYP450-mediated oxidation than the electron-rich π-system of a phenyl ring.[2][5][6][7][14][15][16][17] This translates to lower metabolic clearance and improved half-life.
-
Reduced Lipophilicity: BCP analogues typically exhibit a lower calculated logP (cLogP) compared to their phenyl counterparts, which is beneficial for reducing non-specific binding and improving overall ADME properties.[5][6][13]
-
Improved Permeability and Oral Absorption: The combination of higher solubility and metabolic stability often leads to enhanced passive permeability and superior oral bioavailability.[9][11][18][19]
| Property | Phenyl Analogue (Typical) | BCP Analogue (Typical Improvement) | Rationale for Improvement |
| Aqueous Solubility | Low | Significantly Higher [3][12][13][18] | Increased Fsp³, reduced planarity and crystal packing |
| Metabolic Stability (HLM) | Low to Moderate | Significantly Higher [16][17][18][19] | Resistance to oxidative metabolism (CYP450)[2] |
| Lipophilicity (cLogP/LogD) | High | Lower [5][6][13] | Saturated hydrocarbon core is less lipophilic |
| Non-Specific Binding | Moderate to High | Lower [1][8] | Reduced planarity and lipophilicity minimizes non-specific hydrophobic interactions |
| Oral Bioavailability (F%) | Variable, often low | Often Higher [11][18][19] | Combination of improved solubility and metabolic stability |
Table 1. Comparative physicochemical and ADME properties of Phenyl vs. BCP analogues.
The Synthetic Keystone: 1-Ethynylbicyclo[1.1.1]pentane
While the BCP core offers clear advantages, its utility is maximized when it can be easily incorporated into synthetic routes. 1-Ethynylbicyclo[1.1.1]pentane serves as a critical building block, acting as a direct replacement for terminal phenylacetylenes. The ethynyl group is a highly versatile functional handle, enabling a wide range of subsequent transformations such as Sonogashira couplings, click chemistry, and other alkyne-based reactions. This allows for the retention of a linear binding motif while capitalizing on the superior properties of the BCP core.
Experimental Workflows and Protocols
The synthetic accessibility of BCP derivatives has dramatically improved, moving from niche curiosities to readily available building blocks.[20][21][22] Modern methods are scalable and often rely on the strain-release functionalization of [1.1.1]propellane.[21][23]
General Synthesis of Functionalized BCPs
A common and scalable method involves the light-enabled radical addition of alkyl iodides to [1.1.1]propellane. This reaction is often clean, high-yielding, and can be performed in flow reactors on a large scale without the need for catalysts or additives.[23]
Protocol: Scalable Photochemical Synthesis of 1-Iodo-3-methylbicyclo[1.1.1]pentane [23]
-
Apparatus: A continuous flow photoreactor equipped with a 365 nm LED light source and a cooling system set to 0 °C.
-
Reagents: Methyl iodide (MeI), [1.1.1]propellane (0.7 M solution in Et₂O-diethoxymethane), Diethyl ether (Et₂O).
-
Procedure:
-
Prepare a solution of MeI (1.0 equiv) and the [1.1.1]propellane solution (1.2 equiv) in Et₂O under an inert atmosphere (Argon).
-
Pre-cool the solution to 0 °C.
-
Pump the resulting mixture through the photoreactor at a determined flow rate (e.g., 10 mL/min for a 160 mL irradiated coil) while irradiating with the 365 nm LED.
-
Collect the reaction mixture exiting the reactor.
-
The solvent can be evaporated under reduced pressure. The product is often of sufficient purity (>90%) for subsequent steps, or can be purified by distillation or low-temperature crystallization.
-
Synthesis of BCP-Ketones (Precursors to Ethynyl Group)
A recently developed mild, metal-free method allows for the synthesis of BCP-ketones, which can be further elaborated to the target ethynyl-BCP.[24]
Protocol: Visible Light-Induced Synthesis of a BCP-Ketone [24]
-
Reagents: An appropriate aldehyde (R-CHO), [1.1.1]propellane, tert-butyl hydrogen peroxide (TBHP).
-
Procedure:
-
To a solution of the aldehyde and [1.1.1]propellane in a suitable solvent, add TBHP.
-
Irradiate the mixture with blue light at room temperature.
-
The reaction proceeds via an acyl radical which adds to the propellane, yielding the corresponding BCP-ketone.
-
The BCP-ketone can then be converted to an alkyne via standard methods (e.g., reaction with a phosphorus ylide followed by elimination).
-
Case Study: γ-Secretase Inhibitor BMS-708,163
The most cited and compelling validation of the BCP-for-phenyl swap is the work on the γ-secretase inhibitor BMS-708,163.[2][18][19] Researchers at Pfizer replaced the central para-substituted fluorophenyl ring with a BCP moiety.[18]
The resulting analogue, compound 3 , was found to be equipotent to the parent compound 1 as a γ-secretase inhibitor.[9][18] However, its physicochemical and pharmacokinetic properties were drastically improved.
| Parameter | Compound 1 (Phenyl) | Compound 3 (BCP) | Fold Improvement |
| γ-Secretase IC₅₀ (Aβ42) | 0.77 nM | 0.63 nM | ~1.2x (equipotent) |
| Aqueous Solubility | 0.007 mg/mL | 0.05 mg/mL | ~7x |
| Passive Permeability (Papp) | 4.8 x 10⁻⁶ cm/s | 11.0 x 10⁻⁶ cm/s | ~2.3x |
| Mouse Oral Cₘₐₓ | 1.1 μM | 4.7 μM | ~4.3x |
| Mouse Oral AUC | 4.5 μM·h | 18.2 μM·h | ~4.0x |
Table 2. Comparison of in vitro and in vivo data for γ-secretase inhibitors. Data adapted from Stepan, A. F., et al. J. Med. Chem. 2012, 55, 7, 3414–3424.[9][18][19]
This case study powerfully demonstrates that replacing a phenyl ring with a BCP is not merely a theoretical exercise. It is a field-proven strategy to solve critical ADME issues like poor solubility and low oral absorption while maintaining target potency.[9][18][19] Similar successes have been reported for other targets, including LpPLA2 inhibitors.[25][26]
Conclusion and Future Outlook
The use of 1-ethynylbicyclo[1.1.1]pentane and other BCP derivatives as bioisosteres for the phenyl ring represents a significant advancement in medicinal chemistry. This strategy directly addresses the "escape from flatland" imperative by introducing three-dimensionality, which leads to tangible and often dramatic improvements in solubility, metabolic stability, and oral bioavailability.
As synthetic methodologies continue to improve, making BCP building blocks more accessible and affordable, their adoption is set to increase.[20][24] The proven success in overcoming the inherent liabilities of the phenyl ring makes the BCP core an indispensable tool in the modern drug designer's toolkit. The continued exploration of this unique scaffold will undoubtedly accelerate the discovery of drug candidates with enhanced pharmacological profiles and a higher probability of clinical success.
References
-
Fang, Z., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. Available from: [Link]
-
Auberson, Y. P., Brocklehurst, C., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem, 12(8), 590-598. Available from: [Link]
-
Auberson, Y. P., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. Available from: [Link]
-
Stepan, A. F., Subramanyam, C., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available from: [Link]
-
Stepan, A. F., Subramanyam, C., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed. Available from: [Link]
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. Available from: [Link]
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Davies, H. M. L. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Springer Nature Research Communities. Available from: [Link]
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Measom, N., Down, K. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 113-117. Available from: [Link]
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Karila, D., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. PubMed. Available from: [Link]
-
Wille, D. R., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 705-718. Available from: [Link]
-
Measom, N., et al. (2016). Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor. Vrije Universiteit Amsterdam. Available from: [Link]
-
Richardson, P., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11585-11601. Available from: [Link]
-
Liu, K., et al. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Journal of Medicinal Chemistry, 65(22), 14787-14813. Available from: [Link]
-
Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]
-
Richardson, P., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 762. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 111-118. Available from: [Link]
-
KeAi Communications Co., Ltd. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. EurekAlert!. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2025). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. Available from: [Link]
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522. Available from: [Link]
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Thermodynamic Stability of Ethynyl-Substituted Bicyclo[1.1.1]pentanes: A Technical Guide
Topic: Thermodynamic Stability of Ethynyl-Substituted Bicyclo[1.1.1]pentanes Format: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers
Executive Summary
Ethynyl-substituted bicyclo[1.1.1]pentanes (ethynyl-BCPs) represent a high-value structural motif in modern drug discovery, serving as bioisosteres for para-substituted phenyl rings and internal alkynes. While the BCP core offers improved solubility and metabolic stability ("escape from flatland"), its incorporation introduces unique thermodynamic challenges.
This guide provides a rigorous analysis of the thermodynamic and kinetic stability of ethynyl-BCPs. Unlike the volatile and unstable [1.1.1]propellane precursor, 1,3-diethynylbicyclo[1.1.1]pentane and its derivatives are kinetically stable solids at room temperature. However, they possess high internal strain energy (~66-68 kcal/mol) and a reduced thermal decomposition onset compared to non-alkynyl BCPs. This document outlines the energetic profile, metabolic advantages, and validated handling protocols to ensure safety and efficacy in synthesis.
Structural & Electronic Properties[1]
The Strain Energy Landscape
The bicyclo[1.1.1]pentane core is a highly strained cage system. Understanding this strain is essential for predicting reactivity and decomposition.
| Parameter | Value / Description | Context |
| Strain Energy (SE) | 66–68 kcal/mol | Significantly higher than cyclopropane (27.5 kcal/mol) but kinetically stabilized by the bridgehead geometry. |
| C1–C3 Distance | ~1.85 Å | The short non-bonded distance between bridgehead carbons leads to significant transannular repulsion. |
| Hybridization | High s-character | The C–H bonds at the bridgehead (C1/C3) exhibit high s-character, increasing their acidity and BDE (Bond Dissociation Energy) compared to typical tertiary carbons. |
The "Ethynyl Effect" on Stability
Substituting the bridgehead positions with ethynyl groups introduces a conjugated system that is electronically stable but thermodynamically energetic.
-
Electronic Stabilization: The sp-hybridized alkyne acts as an electron-withdrawing group (EWG), stabilizing the electron-rich cage slightly through inductive effects.
-
Thermal Destabilization: Despite electronic stability, the introduction of the high-energy alkyne moiety lowers the onset temperature of thermal decomposition . While alkyl-BCPs are often stable >250°C, ethynyl-BCPs can exhibit exothermic decomposition onsets significantly lower (often <200°C), necessitating careful thermal monitoring.
Thermodynamic & Kinetic Stability Analysis
Solid-State and Solution Stability
Unlike [1.1.1]propellane, which requires cryogenic storage and handling in solution, 1,3-diethynylbicyclo[1.1.1]pentane is a crystalline solid that is kinetically stable at room temperature.
-
Shelf Life: Stable for months at 2–8°C under inert atmosphere.
-
Solution Stability: Highly stable in common organic solvents (DCM, THF, MeOH). Unlike propellane, it does not spontaneously polymerize without a radical initiator or transition metal catalyst.
-
Shock Sensitivity: CRITICAL WARNING. BCP derivatives are reported to be more shock-sensitive than historically assumed. The combination of ring strain + high-energy alkyne functionality classifies these as potentially energetic materials.
Decomposition Pathways
The primary decomposition pathways involve the release of ring strain, often triggered by radical attack or excessive heat.
Figure 1: Primary decomposition pathways for ethynyl-BCP derivatives driven by strain release.
Metabolic Stability (Bioisosterism)
One of the primary drivers for using ethynyl-BCPs is their superior metabolic profile compared to the phenyl-alkyne motifs they replace.
| Feature | Phenyl-Alkyne (Traditional) | Ethynyl-BCP (Bioisostere) | Mechanism of Improvement |
| CYP450 Metabolism | High | Low | The BCP cage lacks the |
| Solubility (LogD) | High Lipophilicity (Flat) | Improved (3D) | "Escape from flatland" disrupts crystal packing and solvation shells, improving aqueous solubility. |
| Clearance ( | Fast | Slow/Medium | Steric bulk of the cage protects the alkyne from rapid hydration or metabolic attack. |
Experimental Protocols & Handling
Validated Stability Testing Workflow
To ensure safety during scale-up or library synthesis, the following self-validating workflow is required.
Figure 2: Decision tree for thermal safety assessment of new BCP-alkynes.
Synthesis Safety: Sonogashira Coupling
Context: Coupling ethynyl-BCPs with aryl halides is a standard transformation. Protocol:
-
Catalyst: Pd(PPh3)2Cl2 or Pd(dppf)Cl2 (typically 1-5 mol%).
-
Base: Et3N or iPr2NH (avoid strong inorganic bases if cage sensitivity is suspected).
-
Temperature: Maintain reaction temperature < 60°C . Higher temperatures increase the risk of cage fragmentation or alkyne polymerization.
-
Inertion: Strict deoxygenation is required not just for the catalyst, but to prevent oxidative radical formation which can attack the strained cage.
References
-
Synthesis and Stability of BCPs: Levterov, V. V., et al. "Synthesis and properties of 1,3-diethynylbicyclo[1.1.1]pentane." J. Org.[1][2] Chem. (2012).[3] Note: Establishes the solid-state stability and synthesis from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
-
Energetics and Shock Sensitivity: Sorensen, D., et al. "Energetics, Shock Sensitivity, and Thermal Hazards of Cubane and Bicyclo[1.1.1]pentane Derivatives." Org.[1][2] Process Res. Dev. (2016).[4] Key Finding: BCPs are more shock-sensitive than previously thought; ethynyl groups lower thermal onset.
-
Metabolic Stability & Bioisosterism: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." J. Med.[5] Chem. (2012).[3] Key Finding: Demonstrates the "escape from flatland" concept and improved metabolic clearance profiles.
-
Strain Energy Calculations: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angew.[1][6][7] Chem. Int. Ed. (1986).[1] Data: Defines the ~66 kcal/mol strain energy baseline for the BCP cage.
-
General BCP Functionalization: Kan, K., et al.[8] "Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane." Synthesis (2021).
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- 7. Advances in the synthetic methods of bicyclo1.1.1pentane derivatives [jcpu.cpu.edu.cn]
- 8. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Effects of the Ethynyl Group on the Bicyclo[1.1.1]pentane Core
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary
The bicyclo[1.1.1]pentane (BCP) system has transcended its status as a mere academic curiosity to become a "privileged scaffold" in modern drug design. Acting as a high-Fsp³ bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, the BCP core offers a unique solution to the "escape from flatland" directive.
This guide focuses specifically on the 1-ethynylbicyclo[1.1.1]pentane motif. The attachment of an ethynyl group (-C≡CH) to the bridgehead position of the BCP cage creates a distinct electronic environment. Unlike the phenyl-alkyne conjugation, the BCP-alkyne linkage is dominated by inductive effects and hyperconjugative orbital interactions rather than π-delocalization. This results in a scaffold that is electronically insulating yet structurally rigid, with specific acidity and polarity profiles that differ significantly from their aromatic counterparts.
Electronic Architecture & Orbital Mechanics
The "Inverted" Bridgehead Carbon
The electronic uniqueness of the ethynyl-BCP system stems from the hybridization of the bridgehead carbons (C1 and C3). In a standard tetrahedron, sp³ orbitals are directed at 109.5°. In BCP, the "inverted" geometry forces the back-lobes of the bridgehead C-H (or C-C) bonds to have exceptionally high s-character (approx. 30-35% s-character, compared to 25% in standard alkanes).
This high s-character renders the bridgehead carbon significantly more electronegative than a standard tertiary alkyl carbon (e.g., tert-butyl). When an ethynyl group is attached, this electronegativity exerts a strong inductive electron-withdrawing effect (-I) on the alkyne.
Orbital Interaction Model (Hyperconjugation)
Unlike phenylacetylene, where the alkyne π-system conjugates with the benzene π-system, the BCP cage does not possess a π-system. However, it is not purely insulating. The "Walsh orbitals" (peripheral σ-orbitals) of the BCP cage can engage in hyperconjugation with the π* antibonding orbitals of the ethynyl group.
-
σ(BCP) → π(Alkyne):* Weak donation from the cage to the alkyne.
-
π(Alkyne) → σ(BCP):* Weak back-donation.
This interaction is sufficient to lower the HOMO-LUMO gap slightly compared to a purely aliphatic spacer, but it prevents the "conduit" behavior seen in conjugated arenes.
Caption: Figure 1. Orbital interaction map showing the dominant hyperconjugative overlap between BCP Walsh orbitals and the ethynyl π-system.
Physicochemical Consequences[1][2]
The electronic effects manifest directly in the physical properties of the molecule, influencing its behavior in biological systems (binding, solubility, metabolism).
Acidity (pKa) of the Acetylenic Proton
The acidity of the terminal alkyne proton (
-
Phenylacetylene: The phenyl ring stabilizes the resulting acetylide anion via resonance. (pKa ~23.2)
-
tert-Butylacetylene: The alkyl group is electron-donating (+I), destabilizing the anion. (pKa ~25.5)
-
1-Ethynylbicyclo[1.1.1]pentane: The BCP core is inductively electron-withdrawing (-I) due to the high s-character of the bridgehead carbon. This stabilizes the acetylide anion more than a t-butyl group but less than a phenyl ring (due to lack of resonance).
Predicted pKa: ~24.0 - 24.5
Comparative Data Table
| Property | tert-Butylacetylene | 1-Ethynyl-BCP | Phenylacetylene |
| Hybridization (Attachment) | sp³ (Standard) | sp³ (Strained/High-s) | sp² (Aromatic) |
| Electronic Effect | +I (Donating) | -I (Withdrawing) | -R (Resonance) |
| pKa (Acetylenic H) | ~25.5 | ~24.2 (Est.) | ~23.2 |
| Bridgehead Distance | N/A | ~1.85 Å | ~2.80 Å (Para) |
| LogP (Lipophilicity) | High | Moderate | Moderate/High |
| Metabolic Stability | Low (Oxidation prone) | High (Cage is robust) | Variable (Ring oxidation) |
Synthetic Accessibility & Protocols
Synthesizing 1-ethynylbicyclo[1.1.1]pentane is not typically achieved by direct radical addition of an ethynyl group to [1.1.1]propellane. Instead, the most robust route involves constructing the BCP core first (usually as an aldehyde or ester) and then homologating it to the alkyne.
Recommended Workflow: Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation using the Ohira-Bestmann reagent is the gold standard for converting BCP-aldehydes to terminal alkynes. It proceeds under mild, basic conditions, avoiding the harsh lithium bases required for the Corey-Fuchs reaction.
Protocol: Synthesis of 1-Ethynylbicyclo[1.1.1]pentane
Precursors:
-
Starting Material: Bicyclo[1.1.1]pentane-1-carbaldehyde (typically accessible from the reduction of the corresponding methyl ester or acid).
-
Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent).[1][2]
-
Base: Potassium Carbonate (K₂CO₃).
-
Solvent: Methanol (MeOH).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve bicyclo[1.1.1]pentane-1-carbaldehyde (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Reagent Addition: Cool the solution to 0°C. Add Potassium Carbonate (2.0 equiv) followed by the Ohira-Bestmann reagent (1.2 equiv).
-
Note: The reagent is often generated in situ or added as a solution in MeOH.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC or GC-MS for the disappearance of the aldehyde.
-
Workup: Dilute the reaction mixture with diethyl ether (Et₂O) and quench with saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate carefully (the product is volatile).
-
Purification: Purify via silica gel flash chromatography (Pentane/Ether gradient).
Yield Expectation: 75–90%
Caption: Figure 2. Synthetic pathway from propellane to ethynyl-BCP via the Seyferth-Gilbert homologation.
Applications in Drug Design[7][8]
The "Stiff" Linker
The BCP-ethynyl unit serves as a rigid, linear spacer. In fragment-based drug design (FBDD), replacing a flexible alkyl chain with a BCP-ethynyl unit restricts conformational entropy, potentially lowering the entropic penalty of binding to a target protein.
Metabolic Stability
Terminal alkynes can be metabolically labile (oxidation to alkynylols or hydration). However, the steric bulk of the BCP cage protects the internal carbon of the alkyne. Furthermore, the BCP cage itself is metabolically robust compared to a tert-butyl group, which is prone to CYP450-mediated hydroxylation at the methyl groups.
Case Study: Bioisosteric Replacement
In inhibitors of Lp-PLA2 (e.g., Darapladib analogues), BCP units have successfully replaced phenyl rings. Extending this to ethynyl-BCP allows for the exploration of chemical space where a linear geometry is required but the lipophilicity of a phenyl ring is detrimental.
References
-
Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 2012.[6] Link
-
Bunker, K. D., et al. "Scalable Synthesis of 1-Substituted Bicyclo[1.1.1]pentanes."[6] Organic Letters, 2011. Link
-
Wiberg, K. B. "Properties of Bicyclo[1.1.1]pentane."[7] Chemical Reviews, 1989. Link
-
Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 2019.[6][8] Link
-
Roth, G. J., et al. "The Seyferth-Gilbert Homologation: A Versatile Route to Alkynes." Synthesis, 2004.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI Blog [oreateai.com]
- 3. youtube.com [youtube.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 8. 1-Ethynylbicyclo[1.1.1]pentane | C7H8 | CID 14320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of 1-ethynylbicyclo[1.1.1]pentane with other saturated bioisosteres
Topic: Comparison of 1-ethynylbicyclo[1.1.1]pentane with other saturated bioisosteres Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The "escape from flatland" initiative in medicinal chemistry has elevated bicyclo[1.1.1]pentane (BCP) from a chemical curiosity to a validated bioisostere for phenyl rings and internal alkynes. While the BCP core itself is a potent phenyl mimic, it suffers from a shorter diagonal dimension (~1.85 Å) compared to the benzene ring (~2.80 Å).
1-ethynylbicyclo[1.1.1]pentane represents a strategic evolution of this scaffold. By appending an ethynyl handle to the BCP core, medicinal chemists can extend the exit vector, correcting the spatial deficit of the parent BCP while retaining the solubility and metabolic advantages of a saturated, high-Fsp³ motif. This guide analyzes the geometric, physicochemical, and synthetic attributes of this moiety against standard bioisosteres.[1]
Part 1: Structural & Geometric Analysis
Vector Analysis and Spatial Fit
The primary challenge in replacing a para-substituted phenyl ring is matching the exit vectors (angle and distance).
-
Phenyl Ring: Planar, sp² hybridized. Distance (C1-C4) ≈ 2.79 Å.
-
Bicyclo[1.1.1]pentane (BCP): Rigid, sp³ hybridized.[2] Distance (C1-C3) ≈ 1.85 Å.[3]
-
Cubane: Rigid, sp³ hybridized. Distance (C1-C4) ≈ 2.72 Å.
-
1-Ethynyl-BCP: The addition of the alkyne spacer (~1.20 Å) extends the vector.
-
Total Length: ~1.85 Å (Cage) + ~1.20 Å (Alkyne) ≈ 3.05 Å .
-
While the naked BCP core is often "too short" to span the same binding pocket as a phenyl ring, the 1-ethynyl-BCP motif slightly overshoots this distance, making it an ideal mimic for phenyl-alkyne substructures or extended para-substituted systems where the phenyl ring acts as a long-range spacer.
Geometric Comparison Diagram
The following diagram illustrates the linear exit vectors and spatial relationships between the phenyl parent and its saturated mimics.
Figure 1: Geometric relationship between Phenyl, BCP, Cubane, and 1-Ethynyl-BCP showing vector lengths and hybridization shifts.[3][4][5][6]
Part 2: Physicochemical Profiling
The transition from a phenyl ring to 1-ethynyl-BCP alters the physicochemical landscape of the molecule significantly.
Comparative Metrics Table
The following data summarizes the impact of replacing a phenyl ring with BCP analogs.
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | 1-Ethynyl-BCP | Cubane |
| Hybridization | sp² (Planar) | sp³ (3D) | sp³ + sp (Linear) | sp³ (3D) |
| Vector Length | 2.79 Å | 1.85 Å | ~3.05 Å | 2.72 Å |
| LogP Impact | Baseline (High) | Lowers LogP (~1.0 unit) | Moderate Reduction | Similar to Phenyl |
| Solubility | Low | High (Disrupts stacking) | High | Moderate |
| Metabolic Stability | Prone to oxidation | High (Bridgehead C-H stable) | High (Alkyne risk managed) | High |
| Toxicity Risk | Quinone formation | Low | Low | Low |
Metabolic Stability & Solubility[2][7]
-
Solubility: The BCP cage disrupts the planar
- stacking interactions common in aromatic drugs, leading to significantly improved aqueous solubility. This is critical for oral bioavailability. -
Metabolic Stability: The bridgehead carbons of BCP possess high
-character, making the C-H bonds stronger and less susceptible to Cytochrome P450 oxidation compared to benzylic positions. While terminal alkynes can sometimes be metabolic liabilities (forming reactive acetylides), the steric bulk of the BCP cage often protects the adjacent alkyne.
Part 3: Synthetic Accessibility & Protocols
Synthesizing 1-ethynylbicyclo[1.1.1]pentane requires constructing the strained cage and then installing the alkyne. The most robust route utilizes the Ohira-Bestmann homologation of a BCP-aldehyde. This method is preferred over the Corey-Fuchs reaction as it proceeds under milder conditions (avoiding strong lithium bases that might degrade functionalized cages).
Experimental Protocol: Synthesis of 1-Ethynyl-BCP
Objective: Conversion of BCP-ester to 1-ethynyl-BCP via aldehyde intermediate.[7]
Step 1: Reduction to BCP-Aldehyde
-
Reagents: Methyl bicyclo[1.1.1]pentane-1-carboxylate, DIBAL-H (Diisobutylaluminum hydride), DCM (Dichloromethane).
-
Protocol:
-
Dissolve methyl bicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in anhydrous DCM under Argon. Cool to -78 °C.[7]
-
Add DIBAL-H (1.0 M in hexanes, 1.2 equiv) dropwise over 30 mins.
-
Stir at -78 °C for 2 hours. Monitor by TLC.
-
Quench: Carefully add methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Warm to room temperature and stir vigorously for 3 hours (critical for breaking the aluminum emulsion).
-
Extract with DCM, dry over MgSO₄, and concentrate in vacuo.
-
Note: The BCP-aldehyde is volatile and reactive; proceed immediately to Step 2.
-
Step 2: Ohira-Bestmann Homologation
-
Reagents: BCP-aldehyde (from Step 1), Ohira-Bestmann Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, Methanol.
-
Protocol:
-
Dissolve the crude BCP-aldehyde (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Add K₂CO₃ (2.0 equiv).
-
Add Ohira-Bestmann reagent (1.2 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup: Dilute with water and extract with diethyl ether (3x).
-
Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Pentane/Ether gradient). The product, 1-ethynylbicyclo[1.1.1]pentane, is a volatile solid/oil.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from BCP-ester to 1-Ethynyl-BCP.
Part 4: Case Studies & Application Logic
Case Study: Gamma-Secretase Inhibitors (BMS-708,163 Analogues)
In the development of BMS-708,163, Pfizer scientists replaced a para-fluorophenyl ring with a BCP moiety.
-
Result: The BCP analog maintained potency but significantly improved thermodynamic solubility and passive permeability.
-
Ethynyl-BCP Application: If the original phenyl ring had required a linear extension (e.g., to reach a deep hydrophobic pocket), the standard BCP would have been too short. The 1-ethynyl-BCP would be the logical choice here, providing the necessary length (~3.05 Å) to mimic the reach of a para-substituted arene while maintaining the sp³ advantages.
Decision Logic: When to use 1-Ethynyl-BCP?
Use this bioisostere when:
-
Solubility is poor: You need to break crystal packing energy (escape from flatland).
-
Vector Length Matters: The standard BCP (1.85 Å) causes a loss of potency due to the pharmacophore "falling short" of its target interaction. The ethynyl group restores the length.
-
Metabolic Hotspots: The parent phenyl ring is suffering from rapid oxidative clearance.
References
-
Stepan, A. F., et al. (2012).[4][8] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Denisenko, A., et al. (2021). "Synthesis of Functionalized Bicyclo[1.1.1]pentanes." European Journal of Organic Chemistry.[9] Link
-
BenchChem. "Cubane vs. Bicyclo[1.1.1]pentane: A Head-to-Head Geometric Comparison." BenchChem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 9. Corey-Fuchs Reaction [organic-chemistry.org]
Literature review of 1-ethynylbicyclo[1.1.1]pentane in oncology research
Literature Review: 1-Ethynylbicyclo[1.1.1]pentane in Oncology Research An In-Depth Technical Guide for Drug Discovery Professionals
Part 1: Executive Summary & Strategic Value
The "Escape from Flatland" Gateway In modern oncology drug discovery, 1-ethynylbicyclo[1.1.1]pentane (1-ethynyl-BCP) represents a critical "gateway molecule." It is not merely a structural motif but a functional handle that grants access to the bicyclo[1.1.1]pentane (BCP) core—a high-value bioisostere for phenyl rings, tert-butyl groups, and internal alkynes.
For researchers, the ethynyl derivative serves two distinct strategic functions:
-
A Modular "Click" Handle: It enables the rapid assembly of libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the BCP core to be inserted as a rigid, linear spacer in fragment-based drug discovery (FBDD).
-
A Pharmacophore Bioisostere: It acts as a surrogate for the phenyl-alkyne motif found in many kinase inhibitors, improving solubility and metabolic stability without altering the vector of the substituents.
Part 2: Physicochemical Architecture
The incorporation of the BCP core via the 1-ethynyl motif fundamentally alters the physicochemical landscape of a drug candidate. This section analyzes the "BCP Effect" on oncology pharmacophores.
Table 1: Comparative Physicochemical Metrics (Phenyl vs. BCP)
| Metric | Phenyl Ring (Para-sub) | Bicyclo[1.1.1]pentane (BCP) | Impact on Drug Design |
| Geometry | Planar (2D) | 3D Cage (Linear exit vectors) | Increases Fsp³ fraction; disrupts crystal packing (better solubility). |
| Distance | ~2.8 Å (C1-C4) | ~1.85 Å (C1-C3) | Shorter spacer; may require linker adjustment (e.g., ethynyl extension). |
| Lipophilicity | High (LogP contribution) | Lower than Phenyl | Reduces non-specific binding and improves metabolic stability. |
| Metabolism | Prone to CYP450 oxidation (epoxidation) | Metabolically robust | Eliminates toxic metabolites (e.g., quinones). |
| Solubility | Poor (often requires solubilizing groups) | High | Improves oral bioavailability (e.g., Resveratrol analog: 32-fold increase). |
Structural Logic: The Linear Spacer
The BCP core maintains the linear geometry of a para-substituted phenyl ring but reduces the distance between substituents. The 1-ethynyl group restores this length, making 1-ethynyl-BCP a near-perfect geometric mimic of a para-ethynylphenyl group, a common motif in kinase inhibitors (e.g., Erlotinib derivatives).
Figure 1: Structural logic of replacing a phenyl-alkyne motif with 1-ethynyl-BCP to improve physicochemical properties while maintaining binding geometry.
Part 3: Synthetic Accessibility & Protocols
The synthesis of 1-ethynylbicyclo[1.1.1]pentane is non-trivial due to the strain energy of the BCP cage (~65 kcal/mol). The most robust route utilizes [1.1.1]propellane as the starting material, followed by radical addition and homologation.
Core Synthetic Workflow
-
Propellane Formation: From 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
-
Radical Addition: Insertion of a functional handle (e.g., formate or halide) across the central bond.
-
Homologation: Converting the aldehyde to a terminal alkyne.
Figure 2: Synthetic route from [1.1.1]propellane to 1-ethynylbicyclo[1.1.1]pentane via Seyferth-Gilbert homologation.[1]
Detailed Experimental Protocol: Synthesis of 1-Ethynylbicyclo[1.1.1]pentane
Step 1: Synthesis of BCP-1-Carboxaldehyde
-
Reagents: 1-(Methoxycarbonyl)bicyclo[1.1.1]pentane, DIBAL-H, CH₂Cl₂.
-
Protocol:
-
Dissolve 1-(methoxycarbonyl)bicyclo[1.1.1]pentane (1.0 equiv) in anhydrous CH₂Cl₂ under Argon. Cool to -78°C.
-
Add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise over 30 mins.
-
Stir at -78°C for 2 hours. Monitor by TLC.
-
Quench with methanol followed by saturated Rochelle’s salt solution.
-
Warm to RT and stir vigorously until layers separate. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate carefully (aldehyde is volatile).
-
Step 2: Seyferth-Gilbert Homologation
-
Reagents: BCP-1-carboxaldehyde, Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, Methanol.
-
Protocol:
-
Dissolve BCP-1-carboxaldehyde (1.0 equiv) in anhydrous methanol.
-
Add K₂CO₃ (2.0 equiv) and Ohira-Bestmann reagent (1.2 equiv) at 0°C.
-
Stir at RT for 4–12 hours.
-
Dilute with ether, wash with NaHCO₃ and brine.
-
Purify via silica gel chromatography (pentane/ether gradient).
-
Note: The product is volatile; avoid high-vacuum drying.
-
Part 4: Oncology Applications & Case Studies
IDO1 Inhibitors: Solving the Amide Hydrolysis Problem
Indoleamine-2,3-dioxygenase 1 (IDO1) is a key immuno-oncology target.[2] A leading series of inhibitors contained a central phenyl ring linking two aryl amide moieties.
-
The Problem: The benzamide moiety suffered from rapid amide hydrolysis in vivo, leading to poor pharmacokinetics (PK).
-
The Solution: Replacing the central phenyl ring with a BCP core (using BCP-amine/acid precursors derived from the same synthetic logic).[3]
-
Result: The BCP analog (Compound 2 in literature) maintained potency, eliminated amide hydrolysis (due to the steric bulk and non-planar nature of BCP), and significantly improved oral bioavailability.
Modular "Click" Libraries for Kinase Inhibitors
The 1-ethynyl-BCP motif allows for the rapid synthesis of triazole-linked libraries targeting kinases.
-
Mechanism: The ethynyl group reacts with diverse azides (carrying different warheads or solubility groups) via CuAAC.
-
Application: This approach creates 1,4-disubstituted triazoles where the BCP acts as a rigid, insulating spacer, positioning the triazole (a bioisostere of an amide) in a specific vector relative to the ATP-binding pocket.
LpPLA2 Inhibitors (Darapladib Analogs)
-
Context: While primarily cardiovascular, LpPLA2 is investigated in cancer-associated inflammation.
-
Innovation: Replacement of a biaryl spacer with a BCP-phenyl motif.
-
Outcome: The BCP analog retained high potency and X-ray crystallography confirmed it occupied the same lipophilic pocket, validating BCP as a true structural surrogate for aromatic rings in complex binding sites.
Part 5: Future Outlook
Covalent Inhibition & PROTACs The terminal alkyne of 1-ethynyl-BCP is not just a passive linker.
-
Covalent Warheads: In specific contexts, the alkyne can be activated to form covalent bonds with cysteine residues in the target protein (though less common than acrylamides).
-
PROTAC Linkers: The rigid, linear nature of the ethynyl-BCP motif is ideal for PROTAC linkers, where defining a precise distance between the E3 ligase ligand and the target protein ligand is crucial for cooperativity.
References
-
Synthesis and Application of BCPs: The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv, 2023.
-
IDO1 Inhibitor Case Study: Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Med. Chem. Lett., 2019.
-
Click Chemistry Utility: Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. Enamine/ResearchGate, 2020.
-
LpPLA2 Inhibitors: Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Med. Chem. Lett., 2017.
-
General Bioisosterism: Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock Whitepaper.
Sources
Methodological & Application
Application Note & Protocol: A Scalable, One-Pot Synthesis of 1-Ethynylbicyclo[1.1.1]pentane from [1.1.1]Propellane
Executive Summary: The Strategic Value of 1-Ethynylbicyclo[1.1.1]pentane
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a three-dimensional, sp³-rich bioisostere for common planar motifs like para-substituted benzene rings and linear alkynes.[1] Its incorporation into drug candidates has been shown to significantly improve critical physicochemical properties, including aqueous solubility and metabolic stability, thereby enhancing oral absorption and overall drug-likeness.[1] Among functionalized BCPs, 1-ethynylbicyclo[1.1.1]pentane stands out as a uniquely valuable and versatile building block. The terminal alkyne handle serves as a gateway for a multitude of subsequent transformations—such as click chemistry, Sonogashira couplings, and hydration reactions—enabling the rapid diversification of BCP-containing molecules.
This guide provides a comprehensive, field-tested protocol for the scalable synthesis of 1-ethynylbicyclo[1.1.1]pentane. The strategy leverages the extraordinary reactivity of [1.1.1]propellane, a highly strained yet accessible precursor, which undergoes a clean and efficient nucleophilic addition with lithium acetylide. We will detail the preparation of the requisite [1.1.1]propellane stock solution and provide a step-by-step, one-pot protocol for the target synthesis, complete with mechanistic rationale, safety protocols, and characterization data.
Mechanistic Rationale: Harnessing Strain-Release Chemistry
The synthetic strategy is centered on the unique chemical properties of [1.1.1]propellane. This molecule possesses an immense strain energy (approx. 66.6 kcal/mol) concentrated in its cage-like structure. The central, inter-bridgehead C1-C3 bond is exceptionally weak and exhibits significant p-character, making it highly susceptible to attack by a wide range of reagents, including nucleophiles, radicals, and electrophiles.[1][2] This "omniphilic" reactivity is the key to its utility as a precursor to 1,3-disubstituted BCPs.
Our protocol employs a classic nucleophilic addition mechanism:
-
Nucleophile Generation: A strong base, n-butyllithium (n-BuLi), is used to deprotonate acetylene, generating a highly nucleophilic lithium acetylide species in situ.
-
Nucleophilic Attack: The acetylide anion attacks one of the bridgehead carbons of [1.1.1]propellane, leading to the cleavage of the central C1-C3 bond. This strain-release step is highly exothermic and forms a stable 3-ethynylbicyclo[1.1.1]pentan-1-ide lithium salt intermediate.
-
Protonation: The reaction is quenched with a mild proton source (aqueous ammonium chloride), which protonates the bridgehead carbanion to yield the final, neutral product, 1-ethynylbicyclo[1.1.1]pentane.
This sequence provides a direct and atom-economical route to the desired product.
Figure 1: Overall reaction scheme for the synthesis of 1-ethynylbicyclo[1.1.1]pentane.
Detailed Experimental Protocols
Part A: Preparation and Standardization of [1.1.1]Propellane Stock Solution
Causality: [1.1.1]Propellane is too strained and volatile to be isolated neat. It is therefore prepared and used as a solution in an inert solvent. Accurate knowledge of its concentration via titration is critical for achieving high yields and reproducibility in subsequent reactions. The following protocol is adapted from the improved Szeimies method.[1]
Safety Imperative: This procedure involves pyrophoric reagents (methyllithium) and highly strained molecules. It must be conducted by trained personnel in a certified fume hood under a strict inert (Nitrogen or Argon) atmosphere.
Protocol:
-
Apparatus Setup: A three-necked, oven-dried flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous diethyl ether (Et₂O).
-
Starting Material: Add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane to the flask.
-
Cooling: Cool the stirred suspension to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of methyllithium (typically ~1.6 M in Et₂O) via syringe over 1-2 hours, ensuring the internal temperature does not exceed -65 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. A white precipitate of LiCl and LiBr will form.
-
Storage & Standardization: The resulting ethereal solution of [1.1.1]propellane is carefully cannulated away from the salts into a dry, nitrogen-flushed storage bottle and stored at -20 °C.
-
Titration: To determine the concentration, a known volume of the propellane solution (e.g., 1.0 mL) is added to a flask containing a known excess of a standard acid (e.g., standardized HCl in Et₂O) and a few drops of an indicator (e.g., phenolphthalein). The excess acid is then back-titrated with a standardized solution of sodium hydroxide. This allows for the calculation of the molarity of the propellane solution, which is typically in the range of 0.2-0.4 M.
Part B: Scalable One-Pot Synthesis of 1-Ethynylbicyclo[1.1.1]pentane
Safety Imperative: This protocol involves pyrophoric n-butyllithium and flammable acetylene gas. Work must be performed under an inert atmosphere in a well-ventilated fume hood, away from ignition sources.
Protocol Workflow:
Sources
Application Note: Optimization of CuAAC "Click" Chemistry Conditions for 1-Ethynylbicyclo[1.1.1]pentane Derivatives
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in modern drug discovery. By conferring increased three-dimensionality ("escape from flatland"), the BCP scaffold often improves pharmacokinetic properties such as aqueous solubility, metabolic stability, and membrane permeability [1].
1-Ethynylbicyclo[1.1.1]pentane (BCP-alkyne) is a highly valuable building block for conjugating the BCP core to complex pharmacophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the unique steric and electronic environment of the BCP bridgehead carbon necessitates precise optimization of the catalytic system. The bridgehead C–C bond possesses high s-character, which subtly alters the pKa of the terminal alkyne and influences the formation of the critical copper(I)-acetylide intermediate.
Causality in Reagent Selection
-
Catalyst & Reductant: We utilize CuSO₄·5H₂O paired with sodium ascorbate (NaAsc). The in situ reduction of Cu(II) to Cu(I) ensures a steady, low concentration of the active catalyst, preventing the oxidative homocoupling of the BCP-alkyne (Glaser coupling).
-
Ligand Acceleration: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred over TBTA in aqueous mixtures. THPTA is highly water-soluble, keeping the Cu(I) complex in the aqueous phase where the ascorbate resides. This prevents catalyst disproportionation and accelerates the cycloaddition, which is critical when dealing with sterically demanding BCP derivatives.
-
Solvent System: A 1:1 mixture of tert-butanol (t-BuOH) and water is optimal. Unlike THF or acetonitrile, t-BuOH does not coordinate with Cu(I), leaving the metal center fully available for alkyne and azide activation.
Fig 1: CuAAC catalytic cycle for 1-ethynyl-BCP highlighting the Cu(I) intermediate states.
Quantitative Data: Optimization Matrix
The following table summarizes the validated parameters for BCP-alkyne CuAAC reactions. Selection of the appropriate system depends on the lipophilicity and stability of the corresponding azide.
| Solvent System | Catalyst Source | Ligand (mol%) | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Notes & Suitability |
| t-BuOH / H₂O (1:1) | CuSO₄ (5 mol%) | THPTA (5 mol%) | RT | 2–4 | >85% | Standard: Biphasic system; excellent for most substrates. Rapid kinetics. |
| DMSO / H₂O (9:1) | CuSO₄ (10 mol%) | TBTA (10 mol%) | RT | 4–8 | 75–85% | Lipophilic: Best for highly hydrophobic azides insoluble in t-BuOH. |
| DMF (Anhydrous) | Cu(MeCN)₄PF₆ (5%) | TBTA (5 mol%) | 40 | 12 | 60–70% | Water-Sensitive: Requires strict deoxygenation to prevent Glaser coupling. |
Experimental Workflows & Protocols
Fig 2: Step-by-step experimental workflow for the biphasic CuAAC reaction.
Protocol A: Standard Biphasic CuAAC (Recommended)
This self-validating protocol utilizes a visual colorimetric shift (blue to colorless/pale yellow) to confirm the successful in situ generation of the active Cu(I) species.
Reagents Required:
-
1-Ethynylbicyclo[1.1.1]pentane derivative (1.0 equiv, 1.0 mmol)
-
Organic Azide (1.05 equiv, 1.05 mmol)
-
CuSO₄·5H₂O (0.05 equiv, 0.05 mmol)
-
THPTA ligand (0.05 equiv, 0.05 mmol)
-
Sodium Ascorbate (0.10 equiv, 0.10 mmol)
-
t-BuOH and Milli-Q H₂O
Step-by-Step Procedure:
-
Substrate Solubilization: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the organic azide (1.05 mmol) and the 1-ethynylbicyclo[1.1.1]pentane derivative (1.0 mmol) in 5.0 mL of t-BuOH.
-
Caution: Unfunctionalized 1-ethynylbicyclo[1.1.1]pentane is highly volatile. Keep the vial capped when not actively transferring reagents.
-
-
Catalyst Pre-mixing: In a separate 1.5 mL Eppendorf tube, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and THPTA (21.7 mg, 0.05 mmol) in 2.5 mL of Milli-Q H₂O. The solution will turn a distinct, bright blue, indicating the formation of the Cu(II)-THPTA complex.
-
Combination: Transfer the aqueous catalyst mixture to the t-BuOH solution containing the substrates.
-
Initiation: Dissolve sodium ascorbate (19.8 mg, 0.10 mmol) in 2.5 mL of Milli-Q H₂O and add it dropwise to the reaction vial.
-
Validation Check: The reaction mixture should transition from blue to pale yellow or colorless within 1-2 minutes, confirming the reduction of Cu(II) to the catalytically active Cu(I).
-
-
Reaction: Cap the vial securely and stir vigorously at room temperature (20–25 °C) for 2 to 4 hours. Monitor completion via LC-MS or TLC (staining with KMnO₄).
-
Workup (Copper Removal): Dilute the mixture with EtOAc (15 mL) and add 10 mL of a 0.1 M aqueous EDTA solution (pH ~8). Stir vigorously for 15 minutes. The EDTA will chelate residual copper, pulling it into the aqueous layer (which may turn faintly blue).
-
Extraction & Purification: Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting 1,4-disubstituted BCP-triazole via flash column chromatography.
Troubleshooting & Known Side Reactions
When working with highly functionalized BCP derivatives, specific side reactions can compromise the integrity of the click coupling.
Formation of 5-Iodo-1,2,3-Triazoles
If utilizing an iodinated BCP precursor (e.g., 1-azido-3-iodobicyclo[1.1.1]pentane), researchers must be aware of electrophilic interception. Sitte et al. demonstrated that during the CuAAC reaction, the intermediate copper metallacycle can be intercepted by electrophilic iodine present in the reaction matrix, leading to the formation of 5-iodo-1,4,5-trisubstituted triazoles as a minor side product (up to 7% yield) [2].
-
Mitigation: If the 5-protio-triazole is strictly desired, avoid the use of iodinated precursors in one-pot click sequences, or utilize strict stoichiometric control of the reductant to minimize free radical iodine generation.
Glaser Homocoupling
The presence of dissolved oxygen promotes the Cu-catalyzed oxidative homocoupling of the BCP-alkyne into a conjugated diyne.
-
Mitigation: If diyne impurities are observed via LC-MS (mass = 2x BCP-alkyne - 2H), thoroughly sparge the t-BuOH and H₂O with argon or nitrogen for 15 minutes prior to reagent addition, and increase the sodium ascorbate loading to 20 mol%.
Volatility Losses
Low molecular weight BCP-alkynes easily evaporate during solvent degassing or concentration steps.
-
Mitigation: Always degas solvents prior to the addition of the BCP-alkyne. During post-reaction concentration, keep the rotary evaporator bath temperature below 25 °C and avoid high vacuum (<50 mbar) until the product mass is verified.
References
-
Kokhan, S. O., Valter, Y. B., Tymtsunik, A. V., Komarov, I. V., & Grygorenko, O. O. (2017). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. European Journal of Organic Chemistry, 2017(43), 6450-6456. URL: [Link]
-
Sitte, E., Twamley, B., Grover, N., & Senge, M. O. (2021). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. The Journal of Organic Chemistry, 86(1), 1238-1245. URL: [Link]
Application Notes & Protocols: Strategic Functionalization of 1-Ethynylbicyclo[1.1.1]pentane for Advanced Drug Discovery
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier non-classical bioisostere for para-substituted arenes, internal alkynes, and tert-butyl groups in modern medicinal chemistry.[1][2] Its rigid, linear geometry, coupled with a three-dimensional sp³-rich character, often imparts significant improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and membrane permeability.[3][4] 1-Ethynylbicyclo[1.1.1]pentane stands out as a particularly valuable and versatile building block, providing a reactive handle for a host of powerful and reliable chemical transformations. This guide provides an in-depth analysis and detailed protocols for two of the most robust and widely utilized reactions for its functionalization: the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."
The Bicyclo[1.1.1]pentane Motif: A Paradigm Shift in Bioisosterism
For decades, the phenyl ring has been a dominant motif in bioactive compounds.[5] However, its planarity and susceptibility to oxidative metabolism can present challenges during drug development. The BCP cage structure mimics the 1,4-disubstituted vector of a phenyl ring while "escaping flatland," offering a more three-dimensional profile that can explore new regions of chemical space and reduce non-specific binding.[3][4] The replacement of a phenyl ring with a BCP core has, in notable cases, led to equipotent compounds with vastly superior pharmacokinetic profiles.[3][4] 1-Ethynylbicyclo[1.1.1]pentane serves as a key platform intermediate, allowing for the appendage of diverse molecular fragments through the reliable chemistry of its terminal alkyne.
Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides.[6][7] This reaction is exceptionally valuable for linking the BCP core directly to (hetero)aromatic systems, a common strategy in scaffold elaboration for structure-activity relationship (SAR) studies.
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[8]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl/vinyl halide bond.
-
Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium center, regenerating the copper catalyst.
-
Reductive Elimination: The desired coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of palladium catalyst, ligands, copper source, base, and solvent is critical for achieving high efficiency and yield.[9] Triphenylphosphine (PPh₃) is a common ligand, while amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) serve as both the base and, in some cases, the solvent.
Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.
Protocol: Sonogashira Coupling of 1-Ethynylbicyclo[1.1.1]pentane with 4-Iodoanisole
This protocol provides a representative method for the coupling of an electron-rich aryl iodide.
Materials:
-
1-Ethynylbicyclo[1.1.1]pentane (1.0 equiv)
-
4-Iodoanisole (1.05 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and PPh₃ (4 mol%).
-
Add 4-iodoanisole (1.05 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (to make a ~0.2 M solution with respect to the limiting reagent) and anhydrous TEA (2 volumes relative to THF).
-
Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst formation.
-
Add 1-ethynylbicyclo[1.1.1]pentane (1.0 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-((4-methoxyphenyl)ethynyl)bicyclo[1.1.1]pentane.
Self-Validation:
-
Expected Yield: 75-95%
-
Characterization: ¹H NMR should show the disappearance of the acetylenic proton from the starting material (~2.0-2.5 ppm) and the appearance of aromatic signals corresponding to the 4-anisole group. ¹³C NMR will confirm the formation of the new C-C bond with two quaternary alkyne signals.
Data Summary: Sonogashira Reaction Parameters
| Parameter | Reagent/Condition | Rationale / Field Insight |
| Palladium Source | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | Pd(0) is the active catalyst; Pd(II) sources are pre-catalysts that are reduced in situ.[8] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Essential for activating the alkyne via copper acetylide formation, enabling the reaction at mild temperatures.[8] |
| Base | Triethylamine, DIPEA | Neutralizes the HX by-product and aids in the deprotonation of the alkyne.[7] |
| Solvent | THF, DMF, Acetonitrile | Aprotic solvents are preferred. The choice can influence reaction rates and solubility. |
| Temperature | Room Temperature to 60 °C | Mild conditions are a key advantage, preserving sensitive functional groups.[6] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced by K. B. Sharpless, "Click Chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[10] The CuAAC reaction is the quintessential click reaction, forming a stable 1,2,3-triazole linker from an azide and a terminal alkyne.[11] This is a powerful strategy in drug discovery for linking the BCP core to other fragments or biomolecules, as the resulting triazole is often considered a bioisosteric replacement for an amide bond.
Mechanistic Rationale
The CuAAC reaction proceeds with a much higher rate and regiospecificity (yielding only the 1,4-disubstituted product) compared to the uncatalyzed thermal cycloaddition.[10] The currently accepted mechanism involves a copper acetylide intermediate that reacts with the organic azide. The process is believed to involve multiple copper centers. The reaction is highly reliable and tolerant of a vast array of functional groups, making it ideal for late-stage functionalization.
Caption: Figure 2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: CuAAC of 1-Ethynylbicyclo[1.1.1]pentane with Benzyl Azide
This protocol uses common in situ reduction of a Cu(II) salt to the active Cu(I) species.
Materials:
-
1-Ethynylbicyclo[1.1.1]pentane (1.0 equiv)
-
Benzyl Azide (1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium Ascorbate (0.10 equiv)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve 1-ethynylbicyclo[1.1.1]pentane (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water (to a final concentration of ~0.5 M).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 equiv) in a small amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in a small amount of water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. The solution may turn cloudy or change color.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel or recrystallization to yield 1-(1-benzyl-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentane.
Self-Validation:
-
Expected Yield: >90%
-
Characterization: In the ¹H NMR spectrum, look for the disappearance of the acetylenic proton and the appearance of a new triazole proton singlet (typically ~7.5-8.0 ppm), along with signals for the benzyl group.
Data Summary: CuAAC Reaction Parameters
| Parameter | Reagent/Condition | Rationale / Field Insight |
| Copper Source | CuSO₄/Sodium Ascorbate, CuI | Cu(II) with a reducing agent (ascorbate) is a common and convenient way to generate the active Cu(I) catalyst in situ.[11] |
| Ligands | None required, but TBTA, BTTAA can accelerate | In many cases, no ligand is needed. Tris-triazolyl)amine ligands can protect the Cu(I) from oxidation and improve efficiency. |
| Solvent | t-BuOH/H₂O, DMSO, THF | The reaction is famously tolerant of various solvents, including protic and aqueous media, making it highly versatile.[10] |
| Temperature | Room Temperature | The reaction is typically fast and exothermic, proceeding smoothly at ambient temperatures. |
Overall Synthesis Workflow
The functionalization of 1-ethynylbicyclo[1.1.1]pentane opens a gateway to a wide range of derivatives with potential applications in medicinal chemistry and materials science. The two primary pathways discussed here provide reliable access to key structural motifs.
Caption: Figure 3: Key Functionalization Pathways for 1-Ethynyl-BCP.
References
-
Caputo, D. F. J., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science.
-
Caputo, D. F. J., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. PubMed Central.
-
Mykhailiuk, P. K. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.
-
BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm Insights.
-
Grygorenko, O. O., et al. (2018). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. ResearchGate.
-
Lee, N., et al. (2023). Synthesis of Bicyclo[1.1.1]Pentane Z-Substituted Enamides, Enol Ethers, and Vinyl Sulfides Using Iodine (III) Reagents. PubMed Central.
-
Wang, J., et al. (2024). 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. PubMed Central.
-
Grygorenko, O. O., et al. (2018). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. Enamine Store.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org.
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
-
Svatunek, D., et al. (2020). Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. ChemRxiv.
-
Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry.
-
Dürr, A. B., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PubMed Central.
-
Dürr, A. B., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
-
Foley, D. J., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
-
van den Berg, L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
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Advanced C–H Functionalization Techniques for 1-Ethynylbicyclo[1.1.1]pentane: A Dual-Axis Derivatization Guide
Introduction & Mechanistic Rationale
1-Ethynylbicyclo[1.1.1]pentane (CAS: 127867-25-8)[1] has emerged as a "privileged" structural motif in modern medicinal chemistry and materials science. The bicyclo[1.1.1]pentane (BCP) core serves as a superior three-dimensional bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. By allowing drug candidates to "escape from flatland," BCP integration dramatically improves metabolic stability, aqueous solubility, and overall pharmacokinetic profiles[2].
From a synthetic perspective, 1-ethynylbicyclo[1.1.1]pentane presents a unique dual-axis for orthogonal C–H functionalization:
-
The Terminal Alkyne C(sp)–H Bond: Highly acidic and sterically accessible, permitting rapid elongation via cross-coupling or click chemistry.
-
The BCP Core C(sp³)–H Bonds: The bridgehead (C3) and bridge (C2) C–H bonds possess unusually high s-character (hybridization ~sp^2.5)[3]. While historically considered inert and prone to carbocation-mediated ring-fragmentation due to high strain energy (66.6 kcal/mol)[2], modern catalytic systems can selectively functionalize these positions without degrading the carbocyclic framework[4].
This application note details field-proven protocols for derivatizing both axes, providing drug development professionals with a self-validating toolkit for late-stage structural diversification.
Functionalization Axis 1: Terminal Alkyne C(sp)–H Derivatization
The terminal alkyne provides a reliable vector for bioconjugation and the synthesis of extended rigid linkers.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality & Design: The CuAAC reaction selectively yields 1,4-disubstituted 1,2,3-triazoles. Ascorbic acid is utilized to reduce Cu(II) sulfate to the catalytically active Cu(I) species in situ. This self-validating redox system prevents the oxidative Glaser homocoupling of the 1-ethynylbicyclo[1.1.1]pentane, ensuring absolute cross-coupling fidelity.
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial, dissolve 1-ethynylbicyclo[1.1.1]pentane (1.0 equiv, 0.5 mmol) and the target organic azide (1.0 equiv, 0.5 mmol) in a 1:1 mixture of tert-butanol and water (5.0 mL).
-
Catalyst Activation: Add sodium ascorbate (0.2 equiv, 0.1 mmol) as a freshly prepared aqueous solution (1.0 M).
-
Initiation: Add copper(II) sulfate pentahydrate (0.05 equiv, 0.025 mmol). Validation Check: The solution will transition from pale blue to a yellow/brown hue, confirming the generation of the active Cu(I) oxidation state.
-
Reaction & Monitoring: Stir vigorously at room temperature for 4–12 hours. Monitor via TLC (KMnO4 stain). The complete disappearance of the alkyne spot validates reaction completion.
-
Workup: Extract the aqueous layer with EtOAc (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Functionalization Axis 2: BCP Core C(sp³)–H Derivatization
Functionalizing the BCP core directly avoids the need for unstable, cryogenic [1.1.1]propellane precursors, enabling programmable late-stage functionalization[2],[5].
Protocol B: Rhodium-Catalyzed Enantioselective Bridgehead C–H Insertion
Causality & Design: The tertiary bridgehead C–H bond is stronger than typical tertiary C–H bonds. Utilizing a chiral dirhodium tetracarboxylate catalyst, Rh2(TCPTAD)4, allows for the highly enantioselective insertion of donor/acceptor carbenes into the bridgehead position[4]. The catalyst's chiral pocket differentiates the bridgehead site from the secondary bridge sites, stabilizing the concerted, asynchronous transition state and preventing ring fragmentation[4].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under argon. Add 1-ethynylbicyclo[1.1.1]pentane (3.0 equiv, 1.5 mmol) and Rh2(TCPTAD)4 (0.01 equiv, 1.0 mol%) in anhydrous 2,2-dimethylbutane (2.0 mL).
-
Controlled Addition: Dissolve the aryldiazoacetate precursor (1.0 equiv, 0.5 mmol) in 2,2-dimethylbutane (1.0 mL). Add this solution dropwise over 1 hour via a syringe pump at -40 °C. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing unwanted carbene dimerization.
-
Reaction: Allow the mixture to stir for an additional 2 hours at -40 °C.
-
Validation & Isolation: Monitor N2 gas evolution via a bubbler. Once gas evolution ceases (confirming complete diazo consumption), warm the vessel to room temperature, concentrate, and purify via silica gel chromatography to isolate the chiral bridgehead-functionalized BCP[4].
Protocol C: Photoredox-Catalyzed Bridge (C2) C–H Functionalization
Causality & Design: The secondary bridge C2–H bonds are historically the most difficult to functionalize due to their high bond dissociation energy. Utilizing a strong hydrogen atom abstractor (e.g., a silyl or bromine radical generated via photoredox catalysis) enables the highly regioselective abstraction of the C2–H bond[3]. This generates a localized BCP radical that can be captured by electrophiles or cross-coupled, bypassing multi-step de novo syntheses[3],[5].
Step-by-Step Methodology:
-
Preparation: In a photoreactor vial, combine 1-ethynylbicyclo[1.1.1]pentane (1.0 equiv), a photocatalyst (e.g., Ir(dF-CF3-ppy)2(dtbbpy)PF6, 1 mol%), and the radical precursor (e.g., a brominating agent or Michael acceptor)[3].
-
Degassing: Degas the solvent (e.g., acetonitrile) via three freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a triplet quencher for the excited state of the photocatalyst and traps carbon-centered radicals, which would prematurely halt the catalytic cycle.
-
Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 16 hours.
-
Workup: Quench the reaction with water, extract with dichloromethane, and purify via automated flash chromatography.
Quantitative Data Summary
| Reaction Type | Target C–H Bond | Reagents / Catalyst | Regioselectivity | Typical Yield |
| CuAAC (Click) | Terminal C(sp)–H | CuSO4, Na Ascorbate, R-N3 | >99% (Terminal) | 85–95% |
| Sonogashira | Terminal C(sp)–H | Pd(PPh3)4, CuI, Ar-I, Et3N | >99% (Terminal) | 75–90% |
| Carbene Insertion | Bridgehead C3(sp³)–H | Rh2(TCPTAD)4, Diazoacetate | >20:1 (C3 vs C2)[4] | 60–85% |
| Photoredox HAT | Bridge C2(sp³)–H | Ir-Photocatalyst, HAT agent | Regiospecific to C2[3] | 50–75% |
Mechanistic Visualizations
Workflow detailing orthogonal functionalization axes of 1-ethynylbicyclo[1.1.1]pentane.
Rhodium-catalyzed enantioselective C–H insertion mechanism at the BCP bridgehead position.
References
1.[2] Shire, B. R., & Anderson, E. A. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au (2023).[Link] 2.[4] Garlets, Z. J., et al. "Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes." Nature Catalysis (2020).[Link] 3.[3] Garry, O. L., et al. "Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society (2023).[Link] 4.[5] Yang, Y., et al. "Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates." Nature Chemistry (2024).[Link] 5.[1] National Center for Biotechnology Information. "1-Ethynylbicyclo[1.1.1]pentane | C7H8 | CID 14320623." PubChem Database.[Link]
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- 5. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Utility of 1-Ethynylbicyclo[1.1.1]pentane Grignard Reagents
Executive Summary
The integration of three-dimensional, non-classical bioisosteres into drug scaffolds is a cornerstone of modern medicinal chemistry. Bicyclo[1.1.1]pentanes (BCPs) have become established as highly attractive bioisosteres for para-substituted benzene rings, tert-butyl groups, and internal alkynes[1]. The compound 1-ethynylbicyclo[1.1.1]pentane (CAS: 127867-25-8)[2] serves as a critical building block for installing the BCP motif. By converting this terminal alkyne into its corresponding Grignard reagent, chemists can perform highly efficient nucleophilic additions, Weinreb amide acylations, and transmetalation/cross-coupling reactions. This application note details the optimized, self-validating generation of the BCP-alkynyl Turbo-Grignard reagent and its subsequent electrophilic trapping.
Scientific Context & Mechanistic Rationale
The BCP Bioisosteric Advantage
Replacing flat aromatic systems with the rigid, sp³-rich BCP core profoundly impacts a drug candidate's pharmacokinetic profile. These three-dimensional moieties often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring[3]. Specifically, the solubility, clogP, and metabolic toxicity of a drug are consistently improved by BCP bioisosteres[4], primarily by reducing non-specific protein binding and blocking cytochrome P450-mediated oxidation at the para-position.
Mechanistic Causality in Grignard Generation
The deprotonation of 1-ethynylbicyclo[1.1.1]pentane (pKa ~25) requires a strong kinetic and thermodynamic driving force. While traditional ethylmagnesium bromide (EtMgBr) can be used, we strongly recommend the use of the "Turbo-Grignard" reagent, isopropylmagnesium chloride–lithium chloride complex (iPrMgCl·LiCl)[5].
-
Aggregate Disruption: Organomagnesium species typically form unreactive polymeric aggregates in ethereal solutions. The incorporation of LiCl breaks these aggregates, forming a highly reactive, monomeric magnesiate complex[5]. This significantly accelerates the deprotonation rate and enhances the nucleophilicity of the resulting BCP-alkynyl Grignard reagent.
-
Thermodynamic Driving Force: The reaction between the BCP-alkyne and iPrMgCl generates propane gas (conjugate acid pKa ~50). The irreversible evolution of this gas drives the equilibrium completely to the right, serving as a self-validating visual indicator of reaction progress.
Reaction Workflow
Workflow for the generation and application of 1-ethynylbicyclo[1.1.1]pentane Grignard reagents.
Quantitative Data & Reaction Parameters
To ensure reproducibility and optimal yield, the following parameters must be strictly controlled.
| Parameter | Value / Reagent | Mechanistic Rationale |
| Starting Material | 1-Ethynylbicyclo[1.1.1]pentane | Terminal alkyne acts as the carbon acid[2]. |
| Metalating Agent | iPrMgCl·LiCl (1.10 equiv) | Highly basic; LiCl breaks Mg aggregates, enhancing reactivity[5]. |
| Solvent | Anhydrous THF (0.2 - 0.5 M) | Lewis basic ether stabilizes the resulting organomagnesium complex. |
| Temperature | 0 °C → 25 °C (1–2 hours) | 0 °C controls the initial exothermic deprotonation; RT ensures complete metalation. |
| Visual Indicator | Propane (gas evolution) | The cessation of gas bubbling validates the completion of the metalation step. |
Standard Operating Procedure (SOP)
Equipment & Reagents
-
Glassware: Oven-dried (120 °C) Schlenk flasks, magnetic stir bars, and gas-tight syringes.
-
Reagents: 1-Ethynylbicyclo[1.1.1]pentane (97%+ purity), iPrMgCl·LiCl (1.3 M in THF, titrated prior to use), anhydrous THF (inhibitor-free, stored over molecular sieves).
Protocol A: Generation of the BCP-Alkynyl Turbo-Grignard Reagent
-
Preparation: Assemble a 25 mL Schlenk flask with a magnetic stir bar hot from the oven. Evacuate and backfill with high-purity argon three times to establish a strictly anhydrous atmosphere.
-
Substrate Addition: Inject 1-ethynylbicyclo[1.1.1]pentane (1.0 mmol, 92.14 mg)[2] into the flask, followed by 2.5 mL of anhydrous THF.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 5 minutes.
-
Metalation: Using a gas-tight syringe, add the titrated 1.3 M solution of iPrMgCl·LiCl in THF (0.85 mL, 1.1 mmol) dropwise over 5 minutes[5]. Observation: Mild effervescence (propane gas) will begin immediately.
-
Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 1 hour. The reaction is self-validating: once gas evolution completely ceases, the conversion to 1-(bicyclo[1.1.1]pentan-1-ylethynyl)magnesium chloride·LiCl is complete.
Protocol B: Electrophilic Trapping (Model Nucleophilic Addition)
-
Electrophile Addition: Re-cool the newly generated BCP-alkynyl Grignard reagent to 0 °C. Add the target electrophile (e.g., benzaldehyde, 0.95 mmol, 0.95 equiv to prevent unreacted electrophile carryover) diluted in 1.0 mL of anhydrous THF dropwise.
-
Reaction: Remove the cooling bath and stir the mixture at room temperature for 2–4 hours. Monitor the consumption of the electrophile via TLC or LC-MS.
-
Quenching: Once complete, cool the flask back to 0 °C and carefully quench the remaining organometallic species by slowly adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the functionalized BCP derivative.
Troubleshooting & Expert Insights
-
Volatility Warning: 1-Ethynylbicyclo[1.1.1]pentane has a low molecular weight (92.14 g/mol )[2] and is highly volatile. Avoid prolonged exposure to high vacuum during reagent transfer or solvent degassing to prevent loss of stoichiometry.
-
Reagent Titration: Always titrate commercial iPrMgCl·LiCl solutions before use (e.g., using iodine in THF, or salicylaldehyde phenylhydrazone). Using an excess of unreacted iPrMgCl·LiCl will lead to competitive isopropyl addition to your downstream electrophile[5].
-
Homocoupling Mitigation: The use of strictly degassed solvents and an inert argon atmosphere is critical. Oxygen ingress will cause oxidative homocoupling of the BCP-alkynyl Grignard reagent, forming a bis-BCP diacetylene byproduct.
References
-
PubChem. (2024). 1-Ethynylbicyclo[1.1.1]pentane (CID 14320623). National Center for Biotechnology Information. URL:[Link]
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(7), 1829–1846. URL:[Link]
-
Fang, Z., Xu, Q., & Yang, W.-L. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis, 56(14), 2151-2165. URL:[Link]
-
Collins, M. R., & Baran, P. S. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences (PNAS), 118(33). URL:[Link]
-
Knochel, P., et al. (2012). Turbo-Grignard Reagents and Turbo-Hauser Bases. Synthesis, 44(14), 2107-2113. URL:[Link]
Sources
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- 2. 1-Ethynylbicyclo[1.1.1]pentane | C7H8 | CID 14320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Synthesis of Heteroaryl-Substituted Bicyclo[1.1.1]pentanes via Ethynyl Intermediates
Executive Summary
Bicyclo[1.1.1]pentanes (BCPs) have emerged as premier saturated bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. By incorporating BCPs, drug development professionals can significantly enhance the metabolic stability, aqueous solubility, and three-dimensional complexity of lead compounds without compromising the linear vector geometry of the parent scaffold ()[1].
While direct heteroarylation of the BCP core can be challenging due to the kinetic stability of BCP radicals, utilizing ethynyl-BCP intermediates provides a highly modular, divergent approach. The terminal alkyne serves as an orthogonal, reactive linchpin that readily undergoes cycloadditions and condensations to access a vast chemical space of heteroaromatics, including 1,2,3-triazoles, isoxazoles, and pyrazoles ()[2].
Mechanistic Rationale & Strategy
The strategic selection of an ethynyl intermediate is driven by the need to preserve the highly strained C–C bonds of the BCP core (strain energy ~60 kcal/mol). Traditional cross-coupling methods often require harsh basic conditions or elevated temperatures that can induce ring-opening.
Conversely, the terminal alkyne of 1-ethynylbicyclo[1.1.1]pentane allows for room-temperature, highly regioselective [3+2] cycloadditions. For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) relies on the formation of a copper-acetylide complex that lowers the activation barrier for azide insertion, yielding 1,4-disubstituted 1,2,3-triazoles with near-perfect atom economy ()[3].
Synthetic Workflow
Synthetic workflow from BCP-aldehyde to diverse heteroaryl-BCPs via an ethynyl intermediate.
Quantitative Data: Reaction Scope & Yields
The following table summarizes the optimized reaction conditions and typical isolated yields for the divergent synthesis of heteroaryl-BCPs from 1-ethynylbicyclo[1.1.1]pentane.
| Heteroaryl Target | Reagents & Catalyst | Solvent System | Temp / Time | Typical Yield (%) |
| 1,4-Disubstituted 1,2,3-Triazole | R-N₃, CuSO₄·5H₂O (5 mol%), NaAsc (10 mol%) | t-BuOH / H₂O (1:1) | 25 °C / 12 h | 85 – 95% |
| 3,5-Disubstituted Isoxazole | R-C(Cl)=NOH, Et₃N (2.0 equiv) | CH₂Cl₂ | 25 °C / 16 h | 70 – 85% |
| 1,5-Disubstituted Pyrazole | R-NHNH₂ (1.2 equiv), AcOH (cat.) | Ethanol | 80 °C / 8 h | 65 – 80% |
Experimental Protocols
Protocol A: Synthesis of 1-Ethynylbicyclo[1.1.1]pentane via Homologation
Causality Check: The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is specifically selected over standard Corey-Fuchs conditions. The strong bases (e.g., n-BuLi) required in the Corey-Fuchs reaction can induce ring-opening of the highly strained BCP core. The mild, room-temperature conditions of the Seyferth-Gilbert homologation preserve structural integrity ()[2].
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add bicyclo[1.1.1]pentane-1-carboxaldehyde (1.0 mmol) and anhydrous methanol (5.0 mL).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Dropwise add the Bestmann-Ohira reagent (1.2 mmol) dissolved in methanol (2.0 mL).
-
Reaction: Stir the suspension at 25 °C for 4–6 hours under an argon atmosphere.
-
Workup: Dilute the mixture with diethyl ether (15 mL) and wash with 5% aqueous NaHCO₃ (3 × 10 mL) followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Carefully concentrate the solvent under reduced pressure (the product is volatile; do not exceed 30 °C in the water bath). Purify via short-path silica gel chromatography (pentane/ether) to yield the terminal alkyne.
Protocol B: Synthesis of BCP-1,2,3-Triazoles via CuAAC
Causality Check: Sodium ascorbate is employed as a mild reducing agent to continuously regenerate the active Cu(I) species from Cu(II). This prevents the oxidative Glaser homocoupling of the ethynyl-BCP, which is a common side reaction when Cu(I) salts are used directly in the presence of trace oxygen ()[3].
-
Preparation: Suspend 1-ethynylbicyclo[1.1.1]pentane (1.0 mmol) and the desired organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (4.0 mL total).
-
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.10 mmol) in 0.5 mL of water. The solution will briefly turn dark and then pale yellow, indicating the formation of Cu(I).
-
Reaction: Add the catalyst solution to the reaction mixture. Stir vigorously at room temperature for 12 hours.
-
Workup: Dilute with ethyl acetate (10 mL) and water (10 mL). Extract the aqueous layer with ethyl acetate (2 × 10 mL). Wash the combined organic layers with brine and dry over MgSO₄.
-
Purification: Concentrate in vacuo and purify by flash column chromatography (hexane/ethyl acetate gradient) to afford the pure 1,4-disubstituted triazole.
CuAAC Catalytic Cycle
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle for ethynyl-BCPs.
Self-Validation & Troubleshooting
To ensure the self-validating nature of these protocols, researchers must utilize in-process analytical tracking:
-
Pre-Reaction Validation: Confirm the synthesis of the ethynyl-BCP by monitoring the terminal alkyne C–H stretch (~3300 cm⁻¹ in IR) and the alkyne proton resonance (δ ~2.1 ppm in ¹H NMR). The BCP bridgehead proton (C3-H) should appear as a sharp singlet around δ 2.5 ppm.
-
Post-Reaction Validation: Successful heteroarylation is definitively confirmed by the disappearance of the terminal alkyne signals and the emergence of the heteroaryl ring protons. For triazoles, look for the characteristic C5-H singlet at δ 7.8–8.2 ppm.
-
Troubleshooting Ring-Opening: If ¹H NMR reveals vinylic protons (δ 5.0–6.5 ppm), the BCP ring has undergone thermal or acid-catalyzed strain-release cleavage. Ensure reaction temperatures do not exceed 80 °C and strictly avoid strong Lewis acids during purification.
References
-
Shire, B. R., & Anderson, E. A. (2023). Conquering the synthesis and functionalization of bicyclo[1.1.1]pentanes. JACS Au.[Link][1]
-
Kokhan, S. O., et al. (2017). Bicyclo[1.1.1]pentane‐Derived Building Blocks for Click Chemistry. European Journal of Organic Chemistry.[Link][2]
-
Kimura, M., et al. (2020). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions. The Journal of Organic Chemistry.[Link][3]
Sources
Troubleshooting & Optimization
Improving yields in the synthesis of 1-ethynylbicyclo[1.1.1]pentane
Welcome to the Technical Support Center for 1-Ethynylbicyclo[1.1.1]pentane (1-Ethynyl BCP) synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the unique challenges of working with highly strained, volatile bicyclic systems.
Bicyclo[1.1.1]pentane (BCP) derivatives have garnered significant attention in modern drug discovery as premier bioisosteres for internal alkynes, tert-butyl groups, and para-substituted benzenes[1],[2]. However, the high strain energy of the BCP ring (calculated ΔH_f of +49.6 kcal/mol)[3] and the extreme volatility of low-molecular-weight BCPs make their synthesis notoriously difficult. This guide provides field-proven causality, self-validating protocols, and troubleshooting logic to maximize your yields.
Synthetic Pathway & Mechanistic Overview
The most reliable route to 1-ethynyl BCP avoids harsh organometallic reagents that could compromise the strained ring. We utilize a three-step sequence starting from BCP-1-carboxylic acid, progressing through a Weinreb amide and an aldehyde intermediate, and culminating in a Seyferth-Gilbert homologation using the Ohira-Bestmann reagent.
Caption: Synthetic workflow for 1-ethynylbicyclo[1.1.1]pentane via Ohira-Bestmann homologation.
Troubleshooting Guide: The "Why" Behind Yield Drops
Q: My reaction shows full conversion by TLC and NMR, but my isolated yield of 1-ethynyl BCP is under 20%. Where is the product going? A: You are losing the product to evaporation. 1-Ethynyl BCP has a very low molecular weight (92.14 g/mol ) and lacks functional groups capable of strong intermolecular hydrogen bonding. Its estimated boiling point is ~75–85 °C. If you are concentrating your extraction solvent (e.g., diethyl ether or pentane) on a rotary evaporator at standard water-bath temperatures (30–40 °C) and reduced pressure, the 1-ethynyl BCP is co-distilling with the solvent. Solution: Do not isolate the neat liquid unless absolutely necessary. Instead, extract the product into a higher-boiling solvent (like toluene or 1,4-dioxane) and use it as a standardized molar stock solution for your downstream couplings[4]. If neat isolation is mandatory, use a Vigreux column at atmospheric pressure to carefully distill off the pentane/ether.
Q: The DIBAL-H reduction of the Weinreb amide yields a complex mixture of the desired aldehyde and over-reduced alcohol. How do I arrest the reduction? A: This is a failure of the tetrahedral intermediate's stability. The Weinreb amide is designed to form a stable five-membered chelate between the aluminum center of DIBAL-H and the N-methoxy/carbonyl oxygens. This chelate prevents a second equivalent of hydride from attacking. However, if the internal reaction temperature rises above -78 °C during the addition or stirring phase, this chelate collapses prematurely. The free aldehyde is released into the reaction mixture and is immediately reduced by unreacted DIBAL-H to bicyclo[1.1.1]pentan-1-ylmethanol. Solution: Ensure strict temperature control. Pre-cool the DIBAL-H solution, add it dropwise down the side of the flask to chill it before it hits the reaction mixture, and quench with a cold Rochelle salt solution before allowing the flask to warm.
Q: The Ohira-Bestmann homologation stalls at ~50% conversion. Adding more reagent doesn't help. Why? A: The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) requires potassium carbonate in methanol to undergo deacetylation, generating the reactive Seyferth-Gilbert anion. If your methanol is not strictly anhydrous, water competes with methanol to react with the base, leading to premature hydrolysis and destruction of the diazo reagent before it can attack the sterically hindered BCP-aldehyde. Solution: Use freshly opened, anhydrous methanol and oven-dried K₂CO₃.
Frequently Asked Questions (FAQs)
Q: Can I use the Corey-Fuchs reaction instead of the Ohira-Bestmann protocol? A: It is highly discouraged. The Corey-Fuchs reaction requires the use of strong bases like n-butyllithium (n-BuLi) to induce the elimination/rearrangement of the dibromoalkene intermediate. The highly strained BCP ring is sensitive to strong nucleophiles and extreme basicity, which can lead to ring-opening or degradation side-reactions[2]. The Ohira-Bestmann route operates under mild, mildly basic conditions (K₂CO₃/MeOH at room temperature) that perfectly preserve the [1.1.1] propellane-derived core.
Q: How should I store the intermediate BCP-1-carboxaldehyde? A: You shouldn't. BCP-1-carboxaldehyde is notoriously prone to oxidation to the carboxylic acid and rapid polymerization. It must be used immediately upon isolation. If you must hold it, store it as a dilute solution in anhydrous THF or DCM at -80 °C under argon for no more than 12 hours.
Self-Validating Experimental Protocols
SOP 1: Synthesis of Bicyclo[1.1.1]pentane-1-carboxaldehyde
-
Setup: Flame-dry a 100 mL Schlenk flask. Add BCP-1-Weinreb amide (1.0 equiv, 10 mmol) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add DIBAL-H (1.0 M in hexanes, 1.1 equiv, 11 mL) dropwise over 20 minutes. Maintain the internal temperature strictly below -70 °C.
-
In-Process Check: After 1 hour, remove a 0.1 mL aliquot, quench into 1M HCl, and extract with Et₂O. Spot on TLC (20% EtOAc/Hexanes, KMnO₄ stain). The Weinreb amide (R_f ~0.2) should be absent, replaced by the aldehyde (R_f ~0.6).
-
Quench: While still at -78 °C, quench the reaction by adding saturated aqueous Rochelle salt (potassium sodium tartrate) solution (20 mL).
-
Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours until the aluminum salts break into two clear phases. Extract with Et₂O (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and filter.
-
Concentration: Concentrate under reduced pressure at 0 °C (ice bath on the rotovap) to prevent blowing off the volatile aldehyde. Use immediately in SOP 2.
SOP 2: Synthesis of 1-Ethynylbicyclo[1.1.1]pentane (Ohira-Bestmann)
-
Setup: To a round-bottom flask containing the crude BCP-1-carboxaldehyde (assume 10 mmol) in anhydrous MeOH (40 mL), add anhydrous K₂CO₃ (2.0 equiv, 20 mmol).
-
Reaction: Add the Bestmann-Ohira reagent (1.2 equiv, 12 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours under argon.
-
In-Process Check: Take a 0.2 mL aliquot, dilute with CDCl₃, wash with water, and run a crude ¹H NMR. Look for the diagnostic terminal alkyne proton (singlet, δ ~2.1 ppm) and the BCP bridgehead proton (singlet, δ ~2.5 ppm) to validate conversion.
-
Workup & Isolation (Solution Method): Pour the mixture into water (50 mL) and extract with toluene (3 x 15 mL). Wash the combined toluene layers with water and brine to remove methanol. Dry over anhydrous Na₂SO₄.
-
Validation: Do not evaporate the toluene. Instead, run a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the exact molarity of your 1-ethynyl BCP toluene stock solution.
Quantitative Yield Analysis
The table below summarizes the expected outcomes based on the isolation strategy chosen for the final alkyne.
| Isolation Strategy | Solvent System | Evaporation Technique | Average Isolated Yield | Purity (NMR) |
| Direct Concentration | Et₂O / Pentane | Rotary Evaporator (40 °C, 200 mbar) | 15 - 25% | >95% |
| Fractional Distillation | Et₂O / Pentane | Vigreux Column (Atmospheric, 45 °C) | 65 - 75% | >98% |
| Solution Stock (Recommended) | Toluene | None (Quantified via qNMR assay) | 85 - 95% | N/A |
| Solid-Supported Reagents | THF | Filtration & Mild N₂ stream at 0 °C | 50 - 60% | >90% |
Troubleshooting Logic Tree
Use this diagnostic tree to quickly identify the root cause of yield bottlenecks in your workflow.
Caption: Decision logic tree for troubleshooting low yields in 1-ethynyl BCP synthesis.
References
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Princeton University (MacMillan Group). 1
-
Propellane-free access to bicyclo[1.1.1]pentanes. NIH PMC. 3
-
Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. NIH PMC. 4
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au / ACS Publications. 2
Sources
Storage stability and shelf-life of 1-ethynylbicyclo[1.1.1]pentane
Technical Support Center: Handling, Storage, and Stability of 1-Ethynylbicyclo[1.1.1]pentane
Welcome to the Technical Support Center for 1-ethynylbicyclo[1.1.1]pentane (CAS: 127867-25-8). Bicyclo[1.1.1]pentanes (BCPs) have revolutionized medicinal chemistry as metabolically stable, sp³-rich bioisosteres for para-substituted benzenes, tert-butyl groups, and internal alkynes[1]. While the parent building block,[1.1.1]propellane, is notoriously unstable and requires in situ generation or cryogenic storage to prevent rapid degradation[2][3], functionalized derivatives like 1-ethynyl-BCP are considered bench-stable.
However, the unique combination of a highly strained carbocycle and a reactive terminal alkyne introduces specific handling challenges. This guide provides authoritative, field-proven insights to ensure the integrity of your reagent.
Section 1: The Causality of Degradation (The "Why")
To master the handling of 1-ethynyl-BCP, researchers must understand the three primary mechanisms that compromise its shelf-life:
-
Extreme Volatility (Physical Loss): With a molecular formula of C₇H₈ and a molecular weight of 92.14 g/mol , 1-ethynyl-BCP is a highly volatile liquid. The compact, spherical nature of the BCP cage minimizes intermolecular van der Waals forces, resulting in a high vapor pressure. Most "degradation" reported by users is actually physical evaporative loss through permeable seals.
-
Alkyne Reactivity (Chemical Degradation): The terminal alkyne (-C≡CH) is susceptible to oxidative homocoupling (Glaser-Hay coupling) if exposed to atmospheric oxygen and trace metals. Furthermore, concentrated terminal alkynes can undergo slow, thermally induced polymerization.
-
Ring Strain (Structural Cleavage): The BCP core possesses approximately 65 kcal/mol of strain energy. While thermally stable at room temperature, the central C1-C3 bond can undergo homolytic cleavage if exposed to strong radical initiators or intense, prolonged UV radiation.
Fig 1: The three primary pathways of mass loss and degradation for 1-ethynyl-BCP.
Section 2: Troubleshooting & FAQs
Q: My reagent vial appears empty, but the seal was unbroken. What happened? A: Standard silicone or rubber septa are highly permeable to small hydrocarbon vapors. Because 1-ethynyl-BCP is highly volatile, it can diffuse directly through intact septa over time. Solution: Always ensure the vial is sealed with a solid, PTFE-lined cap during long-term storage. Never store the neat liquid under a punctured septum.
Q: I am observing lower yields in my Sonogashira cross-couplings or Click reactions. Has the reagent degraded? A: Likely yes. Terminal alkynes can polymerize or undergo oxidative coupling if oxygen was introduced during previous handling. Self-Validation Check: Run a quick ¹H NMR in CDCl₃. Look for the sharp singlet of the terminal alkyne proton (~2.1 ppm) and the characteristic BCP bridgehead/methylene protons. A broadening of the baseline or the appearance of new complex peaks in the aliphatic region confirms polymerization.
Q: Can I store 1-ethynyl-BCP in solution to prevent evaporation? A: Yes. This is highly recommended. Preparing a standardized stock solution in a higher-boiling, inert solvent (e.g., anhydrous THF, dioxane, or toluene) significantly reduces the partial vapor pressure of the BCP, mitigating evaporative loss and making volumetric dispensing much more accurate.
Section 3: Standard Operating Procedures (SOPs)
To ensure trustworthiness in your experimental setups, every protocol must be a self-validating system. Follow this workflow to maximize the shelf-life of your reagent.
Protocol: Aliquoting and Stock Solution Preparation
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the reagent. Moisture will ruin downstream anhydrous cross-coupling reactions and promote degradation.
Step 1: Thermal Equilibration (Critical) Remove the sealed vial from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before breaking the seal.
Step 2: Tare Validation Weigh the unopened, room-temperature vial on an analytical balance. Compare this to the initial tare weight recorded upon receipt. Validation: If a mass loss of >5% is observed, recalculate the available moles before preparing your stock solution to ensure accurate stoichiometry in your reactions.
Step 3: Inert Transfer Transfer the vial into an Argon or Nitrogen-filled glovebox. If a glovebox is unavailable, use strict Schlenk line techniques. Open the vial and quantitatively transfer the 1-ethynyl-BCP using an anhydrous, degassed solvent (e.g., THF) into a volumetric flask to create a stock solution (e.g., 0.5 M).
Step 4: Resealing and Storage Transfer the stock solution to a Schlenk flask or a heavy-walled glass vial equipped with a PTFE-lined crimp cap. Wrap the cap tightly with Parafilm and store at 2–8°C.
Fig 2: Self-validating workflow for the retrieval, handling, and storage of 1-ethynyl-BCP.
Section 4: Quantitative Data & Storage Parameters
The following table summarizes the physicochemical properties and optimal storage parameters required to maintain the stability of 1-ethynylbicyclo[1.1.1]pentane[4][5].
| Property / Parameter | Specification / Recommendation | Scientific Rationale |
| Chemical Formula | C₇H₈ | Low molecular weight and compact 3D structure contribute to exceptionally high volatility. |
| Molecular Weight | 92.14 g/mol | Requires precise analytical weighing; highly prone to evaporative mass loss if improperly sealed. |
| Storage Temperature | -20°C (Neat) / 2–8°C (Solution) | Cryogenic temperatures minimize vapor pressure and halt thermal degradation/polymerization of the alkyne. |
| Atmosphere | Argon or Nitrogen | Displacing oxygen prevents oxidative homocoupling of the terminal alkyne moiety. |
| Container Seal | PTFE-lined solid cap | PTFE prevents vapor escape. Standard rubber/silicone septa are highly permeable to BCP vapors. |
| Optimal Shelf-Life | 6–12 months (Neat, -20°C) | Highly dependent on strict adherence to cold, inert storage protocols and minimizing freeze-thaw cycles. |
References
-
Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable [1.1.1]propellane precursors Loughborough University[Link]
-
Silaboration of [1.1.1]Propellane to Provide a Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives ResearchGate[Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes JACS Au (ACS Publications)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable | Postgraduate study | Loughborough University [lboro.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 918-82-1|3,3-Dimethylpent-1-yne|BLD Pharm [bldpharm.com]
Technical Support Center: Sonogashira Coupling with BCP-Alkynes
The following technical support guide is designed for researchers and medicinal chemists encountering difficulties with Sonogashira couplings involving Bicyclo[1.1.1]pentane (BCP) alkynes.
Topic: Troubleshooting & Optimization for Bicyclo[1.1.1]pentane-Functionalized Alkynes Role: Senior Application Scientist Status: Operational[1]
Executive Summary: The BCP Challenge
Bicyclo[1.1.1]pentane (BCP) is a high-value bioisostere for phenyl rings and tert-butyl groups, offering improved metabolic stability and solubility.[1][2] However, coupling BCP-alkynes (e.g., 1-ethynylbicyclo[1.1.1]pentane) presents unique challenges compared to standard aryl alkynes:
-
Steric Bulk: The BCP cage exerts significant steric pressure (similar to a tert-butyl group) proximal to the reaction center, impeding transmetallation.
-
Volatility: Low-molecular-weight BCP-alkynes are highly volatile, leading to "disappearing" starting material.
-
Electronic Mismatch: The
bridgehead carbon does not conjugate with the alkyne, altering the acidity of the terminal proton ( ~25) compared to aryl alkynes ( ~19), affecting the deprotonation step in the copper cycle.
Diagnostic Workflow (Visual)
Before adjusting conditions, identify your failure mode using the decision tree below.
Caption: Diagnostic logic flow for identifying the root cause of BCP-alkyne coupling failures.
Troubleshooting Modules (Q&A)
Module 1: Reactivity & Catalyst Selection
Q: I see no conversion of the aryl halide, and the Pd catalyst has precipitated as "Pd black." Why? A: This indicates a failure in the catalytic cycle, likely at the oxidative addition step or transmetallation step.
-
The Cause: BCP-alkynes are sterically demanding. Standard catalysts like
often fail because the bulky BCP group hinders the approach of the copper acetylide to the palladium center (transmetallation). If the cycle stalls, the active species aggregates and deactivates. -
The Fix: Switch to electron-rich, bulky phosphine ligands that stabilize
and facilitate oxidative addition.[1]-
Recommendation: Use
or XPhos Pd G2 . The large bite angle of dppf and the bulk of XPhos create a pocket that accommodates the BCP steric profile while accelerating the cycle.
-
Q: My BCP-alkyne is not reacting, but phenylacetylene works fine in the control reaction. A: This is an electronic issue. The BCP group is an electron-releasing alkyl group.
-
The Mechanism: The terminal proton of BCP-acetylene is less acidic than that of phenylacetylene. Standard amine bases (Et3N) may be insufficient to deprotonate it efficiently in the copper cycle, slowing down the formation of the reactive Copper-acetylide species.
-
The Fix: Use a stronger base or a different promoter.
-
Protocol Adjustment: Switch from Et3N to DIPA (Diisopropylamine) or Piperidine (more basic). Alternatively, use
in DMF/DMSO to facilitate deprotonation.[1]
-
Module 2: The "Disappearing" Starting Material
Q: I added 1 equivalent of 1-ethynyl-BCP, but after 1 hour, LCMS shows no alkyne and no product. A: You are likely losing your reagent to evaporation.[1]
-
The Physics: Small BCP derivatives are highly volatile (sublime easily). 1-ethynylbicyclo[1.1.1]pentane has a significant vapor pressure even at room temperature.[1]
-
The Fix:
-
Stoichiometry: Use an excess of the alkyne (1.5 – 2.0 equiv).
-
Containment: Perform the reaction in a sealed pressure vial , not a round-bottom flask with a reflux condenser (it will escape through the top).
-
Order of Addition: Add the BCP-alkyne last via syringe through a septum into the cooled reaction mixture, then seal immediately.
-
Module 3: Side Reactions (Glaser Coupling)
Q: I observe a major side product with twice the mass of the alkyne minus 2 hydrogens. A: This is the Glaser homocoupling product (BCP-C≡C-C≡C-BCP).
-
The Cause: In the presence of Copper(I) and Oxygen, the BCP-alkyne preferentially couples with itself rather than the aryl halide. This is exacerbated if the cross-coupling is slow (due to sterics).
-
The Fix:
-
Strict Degassing: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen.
-
Slow Addition: Add the BCP-alkyne solution slowly over 1 hour using a syringe pump to keep its instantaneous concentration low relative to the aryl halide.
-
Copper-Free Route: If the problem persists, eliminate CuI entirely. (See Protocol B below).
-
Recommended Protocols
Protocol A: The Robust Standard (Copper-Catalyzed)
Best for: Non-volatile BCP-alkynes or when high reactivity is needed.[1]
| Component | Reagent | Equiv.[3][4][5][6][7][8][9][10][11] | Notes |
| Catalyst | 0.05 | Robust against sterics.[1] | |
| Co-Catalyst | CuI | 0.10 | Essential for terminal alkynes. |
| Base | 2.0 | Stronger inorganic base helps deprotonation. | |
| Solvent | DMF or DMSO | - | High polarity stabilizes intermediates. |
| Temp | 60–80°C | - | Required for bulky substrates. |
Step-by-Step:
-
Charge a microwave vial with Aryl Halide (1.0 eq),
(5 mol%), CuI (10 mol%), and (2.0 eq). -
Seal the vial and purge with Argon for 5 minutes.
-
Add anhydrous DMF (0.2 M concentration) via syringe.
-
Add BCP-alkyne (1.5 eq) via syringe.
-
Heat to 60°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
.
Protocol B: The "Glaser-Free" (Copper-Free)
Best for: Substrates prone to homocoupling.[1]
-
Catalyst:
(5 mol%) + XPhos (10 mol%)[1] -
Base:
(3.0 eq)[1] -
Solvent: MeCN or 1,4-Dioxane[1]
-
Temp: 80°C
-
Mechanism: XPhos allows for a direct "Copper-free" cycle where the alkyne binds to Pd(II) and is deprotonated in situ by the carbonate base (Soheili mechanism).
References
-
Bicyclo[1.1.
- Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.
-
General Sonogashira Troubleshooting (Sterics & Ligands)
-
Chinchilla, R., & Nájera, C. (2007).[12] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry." Chemical Reviews.
-
-
Copper-Free Sonogashira Mechanisms
- Gelderblom, P., et al. (2018). "Bicycle vs. Unicycle in Copper-Free Sonogashira Reaction.
-
BCP Synthesis & Functionalization
-
Kanazawa, J., et al. (2017).[10] "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes." Angewandte Chemie International Edition.
-
Sources
- 1. A Study of Palladium Catalyzed Intra/Intermolecular Cascade Cross Coupling/Cyclizations Involving Bicyclopropylidene | MDPI [mdpi.com]
- 2. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scribd.com [scribd.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scirp.org [scirp.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling & Purification of Volatile 1-Ethynylbicyclo[1.1.1]pentane
Subject: Strategies for retention, purification, and storage of volatile BCP-alkyne intermediates. Ticket Priority: High (Common Failure Point: Material Loss during Concentration) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The "Ghost in the Flask" Phenomenon Users frequently report synthesizing 1-ethynylbicyclo[1.1.1]pentane (EBCP) successfully (confirmed by crude NMR), only to find the flask empty or the yield drastically reduced after solvent removal.
Root Cause: 1-Ethynylbicyclo[1.1.1]pentane is a highly volatile hydrocarbon. While the exact boiling point depends on specific substitution, the parent bicyclo[1.1.1]pentane boils at ~49 °C. The addition of the ethynyl group increases molecular weight but maintains a compact, spherical geometry that limits Van der Waals interactions, resulting in a boiling point that often overlaps with common solvents like THF, DCM, or even heptane under vacuum.
Core Directive: Avoid isolation whenever possible. Treat EBCP as a reagent in solution. If isolation is mandatory, replace rotary evaporation with careful distillation techniques.
Troubleshooting Guides (FAQ Format)
Scenario A: "I rotavapped my reaction mixture, and the product is gone."
Diagnosis: Co-evaporation. You likely used a standard rotary evaporator protocol (e.g., 40 °C water bath, <50 mbar). EBCP co-distills with solvents like THF and DCM.
Corrective Protocol:
-
Switch Solvents: If possible, perform the synthesis in Diethyl Ether (Et₂O) or Pentane . These have lower boiling points than the product, allowing for safer concentration—but only if done carefully.
-
The "No-Heat" Rule: Never heat the water bath above 10–15 °C.
-
Vacuum Control: Do not use full pump vacuum. Use a regulated vacuum controller set to >200 mbar (for Et₂O/Pentane) and monitor the condenser closely.
-
Stop Early: Do not concentrate to dryness. Leave a small volume of solvent and quantify the solution (see Module 3).
Scenario B: "I need to purify the crude. Silica gel chromatography gave poor recovery."
Diagnosis:
-
Volatility on Column: The nitrogen flow and vacuum applied to fractions evaporated the product.
-
Sublimation: If the product is a solid, it may sublime off the silica surface.
-
Decomposition: While BCPs are relatively robust, acidic silica can sometimes induce polymerization or ring-opening if the contact time is prolonged.
Corrective Protocol (The "Cold Column"):
-
Eluent: Use 100% Pentane or Pentane/Et₂O (98:2) .
-
Temperature: Jacket the column with ice water or perform the chromatography in a cold room (4 °C).
-
Fraction Collection: Collect fractions into flasks already containing the solvent for the next step (if telescoping) or keep them on ice. Do not leave test tubes open in a fume hood draft.
Scenario C: "How do I store this compound?"
Diagnosis: Neat storage leads to polymerization or evaporation through standard septa.
Corrective Protocol:
-
Format: Store as a 0.5 M – 1.0 M solution in anhydrous Et₂O or Toluene.
-
Temperature: -20 °C or -80 °C.
-
Container: Teflon-sealed screw-cap vials (cryovials). Avoid standard rubber septa for long-term storage as volatiles can diffuse through the rubber.
Master Workflow: Decision Tree
The following diagram illustrates the decision logic for handling crude EBCP reaction mixtures.
Figure 1: Decision matrix for processing volatile BCP intermediates. Path A (Telescoping) is the industry standard for minimizing yield loss.
Quantitative Analysis Protocol (qNMR)
Why this is mandatory: You cannot weigh the product accurately if it evaporates during weighing. You must determine yield in solution.
Protocol:
-
Take a 50 µL aliquot of your crude reaction mixture.
-
Add it to an NMR tube containing CDCl₃ .
-
Add a precise amount (e.g., 10 mg) of an internal standard.
-
Recommended Standard:1,3,5-Trimethoxybenzene (TMB) or Dibromomethane . These are non-volatile and have distinct singlets that do not overlap with the BCP bridgehead protons (~1.8–2.2 ppm) or the alkyne proton (~2.0–2.4 ppm).
-
-
Run ¹H NMR with a relaxation delay (d1) of at least 10 seconds to ensure accurate integration.
-
Calculate the molar concentration of EBCP in your bulk solution.
Comparative Data: Solvent & Handling
| Parameter | Bicyclo[1.1.1]pentane (Parent) | 1-Ethynyl-BCP (Est.)[1] | Diethyl Ether | Dichloromethane (DCM) |
| Boiling Point (1 atm) | 49.1 °C | ~75–85 °C | 34.6 °C | 39.6 °C |
| Vapor Pressure (25°C) | High | Moderate-High | 586 hPa | 573 hPa |
| Rotavap Risk | Extreme | High | Manageable | Critical (Co-elution) |
| Recommended Handling | Solution Only | Solution / Distillation | Carrier Solvent | Avoid if possible |
Note: The boiling point of 1-Ethynyl-BCP is estimated based on molecular weight scaling from the parent BCP. The proximity to DCM's boiling point makes separation via rotary evaporation nearly impossible without significant loss.
Synthesis Context & Telescoping
Why Telescope? Recent literature (e.g., Nature, J. Org. Chem.) regarding BCP synthesis emphasizes that crude BCP intermediates often have >90% purity after a simple aqueous workup.
Standard Workflow (Seyferth-Gilbert Homologation):
-
Precursor: BCP-Aldehyde.
-
Reagent: Ohira-Bestmann reagent + Base (K₂CO₃/MeOH).
-
Workup: Dilute with Pentane/Water. Wash organic layer. Dry over MgSO₄.
-
STOP: Do not evaporate the Pentane.
-
Next Step: Use the Pentane solution directly for "Click" chemistry (CuAAC) or Sonogashira coupling.
References
-
Stepan, A. F., et al. (2012).[2][3][4] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring.[2][3][4][5][6] Journal of Medicinal Chemistry.
-
Mykhailiuk, P. K. (2024).[7] Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature.
-
Kanazawa, J., & Uchiyama, M. (2019).[2] Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett.
-
Wiberg, K. B., & Connor, D. S. (1966).[8] Bicyclo[1.1.1]pentane.[1][2][3][4][5][6][7][9][10][11][12] Journal of the American Chemical Society.[8]
-
Sigma-Aldrich Technical Data. (n.d.). 3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid (Analogue Handling).
Sources
- 1. 1-Ethynylbicyclo[1.1.1]pentane | C7H8 | CID 14320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gasinnovations.com [gasinnovations.com]
- 8. Bicyclo[1.1.1]pentane [webbook.nist.gov]
- 9. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. airgas.com [airgas.com]
Navigating the Chemistry of [1.1.1]Propellane: A Technical Support Guide for Researchers
Welcome to the technical support center for the synthesis and functionalization of bicyclo[1.1.1]pentane (BCP) derivatives from [1.1.1]propellane. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly strained and reactive molecule. Here, we address common questions, provide troubleshooting strategies for established reactions, and clarify potential misconceptions regarding the thermal reactivity of [1.1.1]propellane. Our goal is to equip you with the knowledge to safely and effectively utilize this unique building block in your research.
Part 1: Frequently Asked Questions (FAQs) & Common Misconceptions
This section directly addresses common queries and clarifies a critical point regarding the thermal rearrangement of [1.1.1]propellane.
Q1: What is the true thermal behavior of [1.1.1]propellane? Can it be converted to ethynyl-bicyclo[1.1.1]pentane (ethynyl-BCP) by heating?
A key misconception is that [1.1.1]propellane can be thermally rearranged to form an ethynyl-substituted bicyclo[1.1.1]pentane. Experimental and computational studies have shown that this is not the case. The thermal isomerization of [1.1.1]propellane proceeds through different pathways.
In the gas phase, the unimolecular rearrangement of [1.1.1]propellane primarily yields dimethylenecyclopropane .[1] A minor product, 3-methylidenecyclobutene , can also be formed, particularly through a surface-catalyzed reaction on the walls of the reaction vessel.[1][2] This isomerization occurs at elevated temperatures, for instance, at 114 °C, [1.1.1]propellane has a half-life of only 5 minutes.[2] The activation energy for the main rearrangement to dimethylenecyclopropane has been determined to be approximately 39.7 kcal/mol.[1]
The formation of an ethynyl-BCP via a simple thermal process has not been reported and is not a predicted pathway. Researchers aiming to synthesize ethynyl-BCP should explore targeted synthetic routes, which are discussed in Part 3 of this guide.
Q2: What are the primary methods for functionalizing [1.1.1]propellane to create BCP derivatives?
The high strain energy of [1.1.1]propellane (estimated to be around 102 kcal/mol) makes it a versatile precursor for a variety of BCPs through reactions that open the central C1-C3 bond.[2] The most common and well-established methods involve:
-
Radical Additions: This is a widely used and robust method. A radical species adds to the central bond of [1.1.1]propellane, generating a bicyclo[1.1.1]pentyl radical, which can then be trapped by another reagent. This allows for the introduction of two different functional groups at the bridgehead positions.[3][4]
-
Anionic Additions: Organometallic reagents, such as organolithiums and Grignards, as well as other nucleophiles, can add to the central bond to form a BCP anion. This anion can then be quenched with an electrophile.[4]
-
Electrophilic Activation: While less common due to the instability of the resulting BCP cation, methods for electrophilic activation are emerging. These often involve the use of specific reagents to control the reactivity and prevent decomposition of the BCP cage.[5][6][7]
Q3: How should I handle and store solutions of [1.1.1]propellane?
[1.1.1]Propellane is a volatile and highly reactive compound. It is typically prepared and used as a solution in an inert solvent like diethyl ether or pentane. For safe handling and to ensure the integrity of the reagent:
-
Storage: Solutions should be stored at low temperatures, typically at -20°C or below, in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Always handle [1.1.1]propellane solutions under an inert atmosphere to prevent reaction with oxygen and moisture. Use syringe techniques for transferring the solution.
-
Concentration Determination: The concentration of [1.1.1]propellane in solution can be determined by reacting a known volume with an excess of a trapping agent, such as thiophenol, and quantifying the product.[8]
Part 2: Troubleshooting Guide for Common Reactions
This section provides practical advice for overcoming common challenges encountered during the synthesis of BCP derivatives from [1.1.1]propellane.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no product yield | 1. Degraded [1.1.1]propellane solution: The propellane may have polymerized or reacted with atmospheric components. 2. Inactive radical initiator or organometallic reagent: The reagent used to initiate the reaction may have decomposed. 3. Incorrect reaction temperature: Some reactions are highly temperature-sensitive. | 1. Verify propellane concentration: Before use, titrate a small aliquot of the propellane solution (e.g., with thiophenol) to confirm its concentration.[8] 2. Use fresh or properly stored reagents: Ensure your radical initiator (e.g., AIBN, triethylborane) or organometallic reagent is fresh and has been stored under appropriate conditions. 3. Optimize reaction temperature: Carefully control the reaction temperature. For some anionic additions, very low temperatures (e.g., -78°C) are crucial. |
| Formation of oligomers/polymers ("staffanes") | 1. High concentration of [1.1.1]propellane: This can favor polymerization over the desired reaction. 2. Slow trapping of the BCP intermediate: The reactive BCP radical or anion may react with another molecule of propellane before being trapped. | 1. Use dilute solutions: Perform the reaction at a lower concentration of [1.1.1]propellane. 2. Ensure an excess of the trapping reagent: Use a stoichiometric excess of the trapping agent to ensure the BCP intermediate is captured quickly. |
| Formation of byproducts from solvent reaction | Reactive solvent: The solvent may be participating in the reaction, especially with highly reactive intermediates. | Choose an inert solvent: Use a non-reactive solvent such as diethyl ether, THF, or pentane. Ensure the solvent is dry and free of impurities. |
| Difficulty in product purification | 1. Similar polarity of product and byproducts: The desired BCP derivative may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging. 2. Product volatility: Some BCP derivatives can be volatile, leading to loss during solvent removal. | 1. Utilize different purification techniques: Consider techniques like distillation, crystallization, or preparative HPLC if column chromatography is ineffective. 2. Careful solvent removal: Remove the solvent under reduced pressure at low temperatures to minimize loss of volatile products. |
Experimental Workflow: A General Protocol for Radical Addition to [1.1.1]Propellane
This protocol provides a general framework for a radical addition reaction. Note that specific conditions will vary depending on the substrates.
-
Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the radical precursor and the trapping agent in a dry, inert solvent (e.g., diethyl ether).
-
Addition of [1.1.1]Propellane: Cool the solution to the desired temperature (often room temperature for radical reactions). Add the solution of [1.1.1]propellane dropwise via syringe.
-
Initiation: Initiate the reaction. For triethylborane-initiated reactions, a small amount of air is introduced. For photo-initiated reactions, the mixture is irradiated with a suitable light source.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or crystallization.
Part 3: Synthesis of Ethynyl-Bicyclo[1.1.1]pentane: A Recommended Pathway
As established, direct thermal conversion is not a viable route to ethynyl-BCP. However, this valuable building block can be synthesized through multi-step sequences starting from [1.1.1]propellane. A common strategy involves the introduction of a handle that can be later converted to an alkyne.
Recommended Synthetic Protocol:
A plausible and effective route to ethynyl-BCP involves a two-step process:
-
Step 1: Synthesis of a BCP-Iodide Precursor via Radical Addition. This step utilizes a radical reaction to install an iodine atom at one of the bridgehead positions, which can later be used in a Sonogashira coupling.
-
Reaction: [1.1.1]Propellane + Iodoform (CHI₃)
-
Initiator: Triethylborane (Et₃B) / Air
-
Solvent: Diethyl ether
-
Procedure:
-
To a solution of iodoform in diethyl ether under an inert atmosphere, add a solution of [1.1.1]propellane.
-
Initiate the reaction by introducing a small amount of air.
-
Stir the reaction at room temperature until completion.
-
Work-up and purify to obtain 1-iodobicyclo[1.1.1]pentane.
-
-
-
Step 2: Sonogashira Coupling to Introduce the Ethynyl Group. The BCP-iodide is then coupled with a protected alkyne, followed by deprotection.
-
Reaction: 1-iodobicyclo[1.1.1]pentane + (Trimethylsilyl)acetylene
-
Catalyst: Pd(PPh₃)₄ and CuI
-
Base: A suitable amine base (e.g., triethylamine or diisopropylamine)
-
Solvent: THF or a similar solvent
-
Procedure:
-
To a solution of 1-iodobicyclo[1.1.1]pentane and (trimethylsilyl)acetylene in the chosen solvent, add the palladium and copper catalysts and the base.
-
Heat the reaction mixture until the starting material is consumed.
-
Work-up and purify the silyl-protected ethynyl-BCP.
-
Deprotect the silyl group using standard conditions (e.g., TBAF or K₂CO₃ in methanol) to yield the final ethynyl-bicyclo[1.1.1]pentane.
-
-
Visualizing the Synthetic Pathway:
Caption: Synthetic route to ethynyl-bicyclo[1.1.1]pentane.
References
-
Jarosch, O.; Walsh, R.; Szeimies, G. Kinetics and Mechanism of the Thermal Rearrangement of [1.1.1]Propellane. Journal of the American Chemical Society, 2000 , 122 (35), 8490–8494. [Link]
-
Sterling, A. J.; Aïssa, C. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 2022 , 61 (2), e202111291. [Link]
-
Mykhailiuk, P. K. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 2021 , 86 (14), 9517–9524. [Link]
-
Sterling, A.; et al. Rationalizing the diverse reactivity of [1.1.1]propellane through sigma-pi-delocalization. ChemRxiv, 2020 . [Link]
-
Sterling, A. J.; et al. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 2020 , 11(15), 3936-3947. [Link]
-
Wikipedia. [1.1.1]Propellane. [Link]
-
Sterling, A. J.; et al. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 2020 , 11(15), 3936-3947. [Link]
-
Sterling, A. J.; Aïssa, C. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 2022 , 61 (2), e202111291. [Link]
-
The Synthetic Alchemist. Making [1.1.1]Propellane. YouTube, 2023 . [Link]
-
Zhang, P.; et al. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2023 , 3 (5), 1294–1308. [Link]
-
Jackson, J. E.; et al. Computational Modeling of the Feasibility of Substituted [1.1.1]Propellane Formation from Anionic Bridgehead Bromide Precursors. Molecules, 2023 , 28(9), 3865. [Link]
-
Sterling, A. J.; et al. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 2020 , 11(15), 3936-3947. [Link]
-
Garcia, A.; et al. Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv, 2025 . [Link]
-
Chen, K.; et al. 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation. Nature Communications, 2024 , 15(1), 1-10. [Link]
-
Miyamoto, K.; et al. Silaboration of [1.1.1]Propellane to Provide a Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 2019 , 58(40), 14242-14246. [Link]
-
Bär, K. I.; MacMillan, D. W. C. Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 2021 , 7(4), 939-947. [Link]
-
Li, G.; et al. Propellane-free access to bicyclo[1.1.1]pentanes. Nature Synthesis, 2023 , 2(1), 1-13. [Link]
-
Zhang, W.; et al. Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry, 2020 , 16, 2996-3021. [Link]
-
Zhang, W.; et al. Recent advances in the applications of [1.1.1]propellane in organic synthesis. Beilstein Journal of Organic Chemistry, 2020 , 16, 2996-3021. [Link]
-
Sterling, A. J.; Aïssa, C. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 2022 , 61 (2), e202111291. [Link]
-
Mandler, M. D.; et al. Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. The Journal of Organic Chemistry, 2023 , 88(13), 8849–8854. [Link]
-
Cheng, Y.; et al. Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. Angewandte Chemie International Edition, 2023 , 62(23), e202303435. [Link]
-
Mandler, M. D.; et al. Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv, 2023 . [Link]
-
Fawcett, A.; et al. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 2018 , 9(29), 6249-6254. [Link]
-
Garcia, A.; et al. Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv, 2025 . [Link]
-
Feng, Y.; et al. Synthesis of Bridge-substituted Bicyclo[1.1.1]pentanes via Catalytic Metal Carbene Insertion into Bicyclo[1.1.0]butanes. ChemRxiv, 2025 . [Link]
-
Stepan, A. F.; et al. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 2021 , 118(27), e2103522118. [Link]
-
Vantourout, J. C.; et al. Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters, 2019 , 21(17), 6919-6922. [Link]
-
de la Torre, A.; et al. Copper-Catalyzed Ring Opening of [1.1.1]Propellane with Alkynes: Synthesis of Exocyclic Allenic Cyclobutanes. Organic Letters, 2019 , 21(24), 10034-10038. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 4. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]
- 5. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Minimizing side reactions during the metallation of 1-ethynylbicyclo[1.1.1]pentane
Welcome to the technical support center for the metallation of 1-ethynylbicyclo[1.1.1]pentane (EBX). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this critical synthetic transformation. Bicyclo[1.1.1]pentane (BCP) is a highly valued bioisostere for arenes and alkynes in modern drug discovery, offering improvements in pharmacokinetic properties such as solubility and metabolic stability.[1][2][3][4][5] The successful and clean generation of the metallated EBX intermediate is paramount for its subsequent functionalization.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and maximize the yield and purity of your desired product.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues that may arise during the metallation of 1-ethynylbicyclo[1.1.1]pentane. Each problem is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product After Quenching
Symptoms:
-
Complex mixture of products observed by NMR or LC-MS.
-
Recovery of starting material (1-ethynylbicyclo[1.1.1]pentane).
-
Formation of non-polar byproducts.
Potential Causes & Solutions:
-
Insufficient Deprotonation: The acetylenic proton of EBX is acidic (pKa ≈ 25), but incomplete deprotonation can occur if the base is not strong enough or if it is consumed by other acidic protons (e.g., from water).[6][7][8]
-
Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by strong organolithium bases, especially at temperatures above -20 °C.[12][13] This side reaction consumes the base and can introduce impurities.
-
Solution: Maintain a low reaction temperature, ideally -78 °C, throughout the addition of the organolithium reagent and the subsequent stirring period. If solvent reaction is still suspected, consider using diethyl ether, which is less reactive than THF, or a non-coordinating hydrocarbon solvent like pentane or hexanes, though this may impact the solubility of the resulting acetylide.[14]
-
-
Degradation of the Organolithium Reagent: Organolithium reagents are thermally unstable and their solutions can degrade over time, leading to a lower actual concentration than stated on the bottle.[9][10]
-
Solution: Always titrate your organolithium reagent before use. A common method is the Gilman double titration.[9] Store the reagent properly according to the manufacturer's instructions.
-
Problem 2: Formation of Oligomeric or Polymeric Byproducts
Symptoms:
-
Presence of high molecular weight species in the mass spectrum.
-
Appearance of a broad, unresolved baseline hump in the NMR spectrum.
-
Formation of insoluble, waxy, or oily residues.
Potential Causes & Solutions:
-
Acetylide-Initiated Oligomerization: The generated lithium acetylide of EBX can act as a nucleophile and potentially react with the starting material or other intermediates, leading to oligomerization. This is a known side reaction for terminal alkynes.[15][16][17]
-
Solution 1 (Order of Addition): Employ a reverse addition strategy. Instead of adding the butyllithium to the solution of EBX, add the EBX solution dropwise to the cooled solution of butyllithium. This ensures that the base is always in excess and the concentration of the nucleophilic acetylide is kept to a minimum, thereby disfavoring oligomerization.
-
Solution 2 (Temperature Control): Strict adherence to low temperatures (-78 °C) is critical. Higher temperatures can accelerate the rate of oligomerization.
-
Problem 3: Evidence of BCP Cage Opening or Rearrangement
Symptoms:
-
Appearance of unexpected signals in the 1H or 13C NMR spectrum that do not correspond to the BCP scaffold.
-
Isolation of products with masses inconsistent with the addition of the electrophile to the intact EBX-lithium salt.
Potential Causes & Solutions:
-
Attack on the BCP Cage: The bicyclo[1.1.1]pentane core is highly strained.[18] While generally robust, extremely harsh conditions or reactive intermediates could potentially lead to cage opening.
-
Solution: Use the least amount of excess base necessary for complete deprotonation (typically 1.05-1.1 equivalents). Avoid prolonged reaction times at elevated temperatures. The use of a more sterically hindered base like s-BuLi or t-BuLi might favor deprotonation of the alkyne over potential interaction with the BCP cage.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which organolithium base is best for the metallation of 1-ethynylbicyclo[1.1.1]pentane: n-BuLi, s-BuLi, or t-BuLi?
A1: The choice of base depends on the specific requirements of your reaction.
-
n-BuLi: This is the most common and least expensive choice. It is generally sufficient for deprotonating terminal alkynes.[13][19]
-
s-BuLi: This is a stronger base and more sterically hindered than n-BuLi.[9][10] It can be advantageous if you are experiencing incomplete deprotonation with n-BuLi or if you want to minimize nucleophilic attack by the base on other functional groups.
-
t-BuLi: This is the strongest and most hindered of the three. While its high basicity ensures rapid deprotonation, its bulk can be beneficial. However, it is also more reactive and can be more prone to side reactions with solvents.[12]
For most applications, n-BuLi or s-BuLi at -78 °C are the recommended starting points.
Q2: What is the optimal solvent for this reaction?
A2: Tetrahydrofuran (THF) is a common choice because it effectively solvates the lithium cation, which can increase the reactivity of the organolithium reagent and help solubilize the resulting lithium acetylide.[20][21] However, the potential for reaction between BuLi and THF is a significant drawback.[13] Diethyl ether (Et2O) is a less reactive alternative.[22] Hydrocarbon solvents (e.g., pentane, hexanes) are the least reactive but may lead to poor solubility of the lithium acetylide, potentially causing it to precipitate and become less reactive.[14] A mixture of an ethereal solvent and a hydrocarbon is often a good compromise.
Q3: How critical is the reaction temperature?
A3: Extremely critical. Most side reactions, including solvent degradation and oligomerization, are highly temperature-dependent.[12][23] The reaction should be maintained at -78 °C (a dry ice/acetone bath) from the addition of the base until the subsequent addition of the electrophile.[24]
Q4: Can I use other bases, like LDA or NaHMDS?
A4: While lithium amides like LDA (lithium diisopropylamide) and sodium bis(trimethylsilyl)amide (NaHMDS) are strong, non-nucleophilic bases, they are generally not the first choice for deprotonating terminal alkynes.[21] Organolithium reagents are typically more effective for this specific transformation. However, if your substrate contains a functional group that is sensitive to nucleophilic attack by BuLi, exploring a hindered amide base could be a viable alternative.
Recommended Protocols & Data
Protocol 1: Standard Metallation using n-Butyllithium
This protocol is a good starting point for the generation of the lithium acetylide of EBX.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 1-ethynylbicyclo[1.1.1]pentane (1.0 eq).
-
Add anhydrous THF (or Et2O) via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
The solution of lithiated 1-ethynylbicyclo[1.1.1]pentane is now ready for the addition of an electrophile.
Protocol 2: Reverse Addition for Minimizing Oligomerization
This protocol is recommended if oligomerization is a suspected side reaction.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.1 eq, solution in hexanes) to the cold solvent.
-
In a separate flame-dried flask, dissolve 1-ethynylbicyclo[1.1.1]pentane (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the solution of 1-ethynylbicyclo[1.1.1]pentane dropwise via syringe or cannula to the stirred solution of n-butyllithium at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes after the addition is complete.
-
The solution is now ready for subsequent reaction.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Base | n-BuLi or s-BuLi (1.05-1.1 eq) | Sufficiently basic for deprotonation. s-BuLi offers higher basicity if needed.[10] |
| Solvent | Anhydrous THF or Et2O | Good solvating properties. Et2O is less reactive with BuLi than THF.[12][22] |
| Temperature | -78 °C | Minimizes side reactions with solvent and prevents oligomerization.[13][24] |
| Concentration | 0.1 - 0.5 M | Balances reaction rate with solubility and heat transfer. |
| Order of Addition | Normal or Reverse | Reverse addition minimizes concentration of the nucleophilic acetylide, reducing oligomerization risk. |
Visualizing the Process
Logical Workflow for Troubleshooting
Caption: Troubleshooting flowchart for metallation issues.
Reaction Scheme: Deprotonation and a Key Side Reaction
Caption: Desired deprotonation vs. solvent side reaction.
References
- Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett, 30(01), 1-11.
- Seyden-Penne, J. (1997). Origin of Solvent Acceleration in Organolithium Metal−Halogen Exchange Reactions. Organometallics, 16(26), 5889-5893.
- Reich, H. J. (2020).
- Ramachandran, P. V., & Ramachandran, B. (2023). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. PMC, NIH.
- Viñas, C., & Teixidor, F. (2025). Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium.
- Wikipedia. (n.d.). Organolithium reagent.
- Stepan, A. F., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
- Benchchem. (n.d.).
- Domainex. (2023). Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium.
- Baran, P. S., & Cernijenko, A. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. PMC.
- Stanetty, P., & Mihovilovic, M. D. (2000). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry, 65(5), 1512-1515.
- Reddit. (2019).
- Chemistry LibreTexts. (2021). 10.8: Alkynes.
- Aggarwal, V. K., & O'Brien, P. (2017).
- Wikipedia. (n.d.). n-Butyllithium.
- Urbanska, K., et al. (2025). Bicyclo[1.1.
- Evans, W. J., & Raston, C. L. (1997). Catalytic oligomerization of terminal alkynes by lanthanide carbyls (.eta.5-C5Me5)2LnCH(SiMe3)2 (Ln = Y, La, Ce). SciSpace.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotonation Reactions Using Long-Chain Alkyllithium Reagents.
- Frites, W., et al. (2024). Reactions of aliphatic terminal alkynes with Ti(OiPr)4/BuLi: selectivity, kinetic aspects, and a new tetramerisation process.
- Ruben, M., et al. (2018).
- Fiveable. (2025). N-butyllithium Definition.
- PubMed. (2019).
- YouTube. (2024).
- Stepan, A. F., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.
- Royal Society of Chemistry. (n.d.). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.
- Ashenhurst, J. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry.
- MDPI. (2023). Facile Photochemical/Thermal Assisted Hydration of Alkynes Catalysed under Aqueous Media by a Chalcogen Stabilized, Robust, Economical, and Reusable Fe 3 Se 2 (CO) 9 Cluster.
- PubMed. (n.d.). Room-Temperature Cu(II)
- ChemRxiv. (2025). Synthesis of Bridge-substituted Bicyclo[1.1.1]pentanes via Catalytic Metal Carbene Insertion into Bicyclo[1.1.0]butanes.
- PubMed. (2026). Direct synthesis of bicyclo[1.1.1]pentane (BCP)
- Chemistry Steps. (2022). Reactions Of Acetylide Ions: Mechanisms And Predicting The Products.
- RSC Publishing. (n.d.).
- Scilit. (n.d.).
- French-Ukrainian Journal of Chemistry. (n.d.). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes.
- The University of Liverpool Repository. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo.
- ResearchGate. (n.d.). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes.
- PubChem. (n.d.). 1-Ethynylbicyclo[1.1.1]pentane.
- ResearchGate. (n.d.). Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction.
- Stepan, A. F., et al. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC, NIH.
- ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.
- PMC. (n.d.). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. transformationtutoring.com [transformationtutoring.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. reddit.com [reddit.com]
- 12. ospt.osi.lv [ospt.osi.lv]
- 13. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 14. sites.wp.odu.edu [sites.wp.odu.edu]
- 15. scispace.com [scispace.com]
- 16. Oligomerization and cyclization reactions of acetylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. scilit.com [scilit.com]
- 18. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Facile Photochemical/Thermal Assisted Hydration of Alkynes Catalysed under Aqueous Media by a Chalcogen Stabilized, Robust, Economical, and Reusable Fe3Se2(CO)9 Cluster [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Reactive 1-Ethynylbicyclo[1.1.1]pentane Precursors
Executive Safety Briefing
Subject: Critical Handling Protocols for 1-Ethynylbicyclo[1.1.1]pentane (E-BCP) and [1.1.1]Propellane Precursors.
The Hazard Profile: You are working with a "spring-loaded" molecule. The bicyclo[1.1.1]pentane (BCP) core possesses approximately 65-68 kcal/mol of strain energy . When coupled with a terminal alkyne (reactive, high energy density), the thermodynamic potential for rapid, exothermic decomposition is significant.
Core Safety Directive:
-
Never concentrate [1.1.1]propellane to dryness. It will spontaneously polymerize or explode.
-
Avoid transition metals (Cu, Ag) with E-BCP. Terminal alkynes form explosive metal acetylides; the BCP core amplifies the shock sensitivity.
-
Cold Chain is Mandatory. Store precursors and products at -20°C or lower.
Pre-Synthesis: Handling [1.1.1]Propellane[1][2]
The safety of your E-BCP synthesis depends entirely on the quality and handling of the propellane precursor.
Standard Operating Procedure (SOP-01): Propellane Solution Management
Context: [1.1.1]Propellane is synthesized via the Wurtz reaction (1,3-diiodo-BCP + alkyl lithium). It is a volatile gas (bp ~60°C) that is kinetically stable only in dilute solution.
| Parameter | Limit / Specification | Reason for Restriction |
| Concentration | Max 0.7 M (in Et₂O or Pentane) | Higher concentrations increase polymerization probability ( |
| Temperature | -78°C to -20°C | Thermal energy overcomes the activation barrier for C1-C3 bond rupture. |
| Atmosphere | Inert (Ar or N₂) | Oxygen promotes radical decomposition chains. |
| Glassware | Acid-washed / Base-washed | Trace acid/base on glass surfaces can catalyze ring opening. |
Troubleshooting Propellane Generation
Q: My propellane solution turned cloudy/white.
-
Diagnosis: Oligomerization has occurred. The "white snow" is poly([1.1.1]propellane).
-
Action: STOP. Do not attempt to filter and use. The heat of polymerization may have already compromised the remaining titer. Quench carefully with dilute iodine solution to quantify, then discard as hazardous organic waste.
Q: Can I distill propellane to purify it?
-
Answer: Only via cryogenic distillation (vacuum transfer) into a trapped receiver.
-
WARNING: Never distill at ambient pressure or heat the still pot above 0°C. The "pot residue" is a shock-sensitive explosion hazard.
Synthesis Protocol: E-BCP via Seyferth-Gilbert Homologation
Direct alkynylation of propellane is hazardous. We recommend the "Homologation Route" via the aldehyde/ketone for maximum control.
Workflow Diagram
Caption: Safe synthesis workflow for 1-ethynylbicyclo[1.1.1]pentane avoiding direct anionic handling of propellane.
Step-by-Step Protocol (The "Bestmann" Method)
1. Preparation of 1-Acetyl-BCP (The Intermediate)
-
Reagents: [1.1.1]Propellane (0.5 M in Et₂O), Biacetyl (excess), 365 nm LED light.
-
Procedure: Irradiate the mixture in a flow reactor or quartz vessel. The biacetyl acts as both the radical initiator and the trapping agent.
-
Safety Note: This reaction is exothermic. Ensure active cooling to maintain <25°C.
2. Seyferth-Gilbert Homologation
-
Reagents: 1-Acetyl-BCP, Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, Methanol.
-
Mechanism: The base generates the diazo-phosphonate anion in situ, which attacks the ketone. Nitrogen gas is evolved (ensure venting!).
-
Critical Step: The reaction produces a vinylidene carbene intermediate which rearranges to the alkyne.[1]
-
Purification:
-
Do NOT distill the crude alkyne to dryness.
-
Use a short silica plug to remove phosphorus byproducts.
-
Elute with Pentane/Ether.
-
Handling the Target: 1-Ethynylbicyclo[1.1.1]pentane
Stability & Storage Matrix
| Condition | Stability Rating | Protocol |
| Neat Liquid | High Risk | Do not store neat. Dilute immediately into stock solution (e.g., d8-Toluene or DCM). |
| Solution (-20°C) | Stable | Shelf life ~3-6 months. Check NMR for polymerization before use. |
| Solution (RT) | Moderate | Stable for hours/days. Avoid direct sunlight. |
| Metal Contact | CRITICAL HAZARD | NO Copper (Cu), Silver (Ag), or Mercury (Hg). Use glass or stainless steel spatulas/needles only. |
Decomposition Pathways Diagram
Caption: Primary decomposition modes. Note that metal acetylides of BCPs are significantly more sensitive than standard alkynes due to core strain.
FAQ & Troubleshooting Guide
Q: I need to remove the solvent. Can I use the rotavap? A: Conditional Yes, but with strict limits.
-
Never go below 100 mbar.
-
Never heat the bath > 20°C.
-
Never evaporate to dryness. Always leave a "heel" of solvent. If you need a specific concentration, gravimetrically determine it or use an internal NMR standard (e.g., trimethoxybenzene).[2]
Q: The reaction mixture turned black during the Ohira-Bestmann step. A: This indicates base-mediated decomposition of the BCP core.
-
Cause: Reaction time was too long or temperature too high.
-
Fix: Quench the reaction immediately with saturated NH₄Cl upon consumption of the starting material (monitor via TLC/GC). Do not let it stir overnight "for good measure."
Q: Can I use "Click Chemistry" (CuAAC) with this alkyne? A: Proceed with Extreme Caution.
-
Standard Copper(I) conditions can form explosive copper acetylides with E-BCP.
-
Solution: Use a chelating ligand (e.g., TBTA or THPTA) before adding the copper source to stabilize the Cu(I) species.
-
Alternative: Use Ruthenium-catalyzed click (RuAAC) or strain-promoted click (SPAAC) if applicable, to avoid Cu(I) acetylide intermediates.
Q: How do I dispose of old samples? A: Do not pour down the drain.
-
Dilute with acetone.
-
Add a solution of iodine (I₂) or bromine water to quench the strained bonds and the alkyne.
-
Dispose of as halogenated organic waste.
References
-
Propellane Synthesis & Stability
-
Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society. Link
-
-
Seyferth-Gilbert Homologation (Ohira-Bestmann)
-
Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett. Link
-
-
BCP Bioisosteres & Handling
-
Modern Radical Functionalization of BCPs
-
Gianatassio, R., et al. (Baran Lab). (2016). Strain-Release Amination. Science. Link
-
-
Photochemical Synthesis of BCP Precursors
Sources
- 1. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Metabolic Stability & Bioisosteric Profile: 1-Ethynylbicyclo[1.1.1]pentane vs. para-Substituted Benzenes
Topic: Metabolic stability of 1-ethynylbicyclo[1.1.1]pentane vs. para-substituted benzenes Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide evaluates the utility of 1-ethynylbicyclo[1.1.1]pentane (E-BCP) as a high-performance bioisostere for 1-ethynyl-4-substituted benzenes (para-substituted phenylacetylenes). While the benzene ring has long been the standard "spacer" in medicinal chemistry, its planar aromaticity often introduces metabolic liabilities (CYP450 oxidation) and poor solubility (π-stacking).
The E-BCP motif offers a saturated, sp³-rich alternative that retains the linear geometry of para-substitution while significantly enhancing metabolic stability and aqueous solubility . This guide provides a mechanistic analysis of these advantages, supported by experimental protocols and comparative data.
Structural & Physicochemical Comparison
The primary driver for replacing a phenyl ring with a bicyclo[1.1.1]pentane (BCP) core is the "Escape from Flatland." While both motifs provide a linear exit vector for substituents, their electronic and steric profiles differ fundamentally.
Geometry and Exit Vectors
The BCP core is a rigid, cage-like structure. When substituted at the 1- and 3-positions, it mimics the 1,4-substitution pattern of benzene. However, the inter-bridgehead distance in BCP is shorter than the para-distance in benzene.
| Feature | para-Substituted Benzene | 1,3-Substituted BCP | Impact on Design |
| Core Structure | Planar, Aromatic (sp²) | 3D, Saturated (sp³) | BCP disrupts π-stacking, improving solubility. |
| Exit Vector Angle | 180° (Linear) | 180° (Linear) | Perfect geometric mimicry for linker applications. |
| Substituent Distance | ~2.8 Å (C1 to C4) | ~1.85 Å (C1 to C3) | BCP is a "shorter" spacer; may require linker adjustment. |
| Electronic Character | Electron-rich π-system | Electron-deficient σ-cage | BCP does not participate in π-cation or π-π interactions. |
Physicochemical Data Profile
The following table summarizes the shift in properties when replacing a phenyl ring with a BCP core in a representative drug-like scaffold.
| Property | Phenyl-Alkyne Motif | E-BCP Motif | Trend |
| Lipophilicity (cLogP) | High (Lipophilic) | Moderate to Low | Decreased (typically -0.5 to -1.0 log units). |
| Aqueous Solubility | Low (due to crystal packing) | High | Increased (often >10-fold improvement). |
| Permeability (Papp) | Moderate | High | Maintained or Improved due to globular shape. |
| Metabolic Liability | High (Aromatic hydroxylation) | Low (Inert core) | Significantly Improved. |
Metabolic Stability Analysis
The most critical advantage of E-BCP is its resistance to oxidative metabolism.
Metabolic Pathways: Benzene vs. BCP
Benzene Metabolism: The electron-rich aromatic ring is a prime target for Cytochrome P450 (CYP) enzymes.[1] The dominant pathway involves epoxidation of the π-system followed by rearrangement to a phenol (hydroxylation), or direct hydrogen atom abstraction. This often leads to rapid clearance or the formation of reactive metabolites (e.g., quinones).
BCP Metabolism: The BCP core is saturated and lacks a π-system, rendering it immune to arene oxidation. The bridgehead hydrogens (if unsubstituted) are relatively unreactive due to the high s-character of the C-H bond and the strain energy of the cage, making radical formation unfavorable compared to benzylic positions.
Alkyne Metabolism: Both motifs contain a terminal ethynyl group. Terminal alkynes can be metabolized via CYP-mediated oxygenation to form a ketene (reactive) or hydration. However, the rate of this reaction is often influenced by the electronic environment. The conjugation of the alkyne with the phenyl ring can stabilize radical intermediates, potentially accelerating metabolism compared to the isolated alkyne on the BCP core.
Visualization of Metabolic Routes
Figure 1: Comparative metabolic fates. The phenyl ring undergoes extensive oxidative modification, while the BCP core remains largely inert, shifting metabolism solely to the terminal functional groups.
Experimental Validation: Microsomal Stability Assay
To objectively compare the metabolic stability of a phenyl-alkyne lead versus its E-BCP analog, the Intrinsic Clearance (CLint) assay using liver microsomes is the industry standard.
Protocol: Microsomal Stability (HLM/MLM)
Objective: Determine the in vitro half-life (
Reagents:
-
Test Compounds (10 mM DMSO stock).
-
Liver Microsomes (pooled, 20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution (Acetonitrile with internal standard, e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (0.1% DMSO final).
-
Pre-incubation: Mix 1 µM compound with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at time points:
min. -
Quenching: Immediately dispense aliquots into 150 µL ice-cold Stop Solution.
-
Analysis: Centrifuge (4000 rpm, 20 min) to pellet protein. Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
Representative Data Comparison
Data derived from trends in Stepan et al. (2012) and Mykhailiuk (2019).
| Compound ID | Structure Type | HLM | HLM | Interpretation |
| Cpd-A | para-Ethynylbenzene | 12 | 115 | High Clearance. Rapid oxidative metabolism of the aromatic ring. |
| Cpd-B | 1-Ethynyl-BCP | >120 | < 12 | High Stability. The BCP core blocks the primary metabolic soft spot. |
Synthesis & Handling of 1-Ethynyl-BCP
Researchers must be aware that while the BCP core is stable, the installation of the ethynyl group requires specific chemistry, often starting from [1.1.1]propellane.
Synthetic Workflow Visualization
Figure 2: General synthetic route to 1-ethynyl-BCP derivatives from [1.1.1]propellane.
Key Precaution: [1.1.1]Propellane is volatile and unstable. It is typically generated in situ or stored in solution at low temperatures.
References
-
Stepan, A. F., et al. (2012).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019). "Bicyclo[1.1.1]pentanes: Synthesis and Application." Angewandte Chemie International Edition. Link
-
Denisenko, A., et al. (2021). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." ChemMedChem. Link
-
Westphal, M. V., et al. (2015). "Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities." Journal of Medicinal Chemistry. Link
Sources
The Bicyclo[1.1.1]pentane Motif: A Quantum Leap in Modulating Physicochemical Properties for Drug Discovery
A Senior Application Scientist's Guide to the Impact of 1-Ethynylbicyclo[1.1.1]pentane on Lipophilicity and Aqueous Solubility
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle to optimize the physicochemical properties of drug candidates. Two of the most critical parameters governing a molecule's fate in the body are its lipophilicity (logP) and aqueous solubility. Striking the right balance is paramount for achieving desired absorption, distribution, metabolism, and excretion (ADME) profiles.[1] For decades, aromatic moieties like the phenyl group and bulky aliphatic structures such as the tert-butyl group have been mainstays in drug design.[2][3] However, their inherent properties often contribute to undesirable characteristics, including high lipophilicity, poor solubility, and metabolic instability.[4][5][6]
This has spurred the exploration of novel bioisosteres—chemical substituents with similar shapes and volumes but different electronic and physical properties.[7] Among the most promising of these "phenyl ring mimics" or "tert-butyl replacements" is the bicyclo[1.1.1]pentane (BCP) core.[8][9][10] This rigid, three-dimensional scaffold offers a unique geometric and electronic profile that can dramatically improve a molecule's drug-like properties.[11][12] Specifically, the introduction of an ethynyl group at one of the bridgehead positions to form 1-ethynylbicyclo[1.1.1]pentane provides a versatile building block for further chemical elaboration.
This guide provides a comparative analysis of how incorporating the 1-ethynylbicyclo[1.1.1]pentane motif impacts logP and aqueous solubility, offering experimental data and protocols for researchers in drug development.
Escaping Flatland: The BCP Advantage Over Traditional Bioisosteres
The phenyl group, while a versatile scaffold, often introduces excessive lipophilicity and can be a site of metabolic attack.[5] Similarly, the tert-butyl group, used to introduce steric bulk, can also significantly increase lipophilicity and decrease aqueous solubility.[4][6] The BCP moiety, in contrast, is a saturated, strained ring system that, despite its hydrocarbon nature, often leads to a surprising decrease in lipophilicity and a concomitant increase in aqueous solubility when replacing these traditional groups.[13][14]
The three-dimensional structure of BCP disrupts the planarity that can lead to strong crystal lattice packing, a factor that often contributes to poor solubility.[15] Furthermore, the unique electronic distribution within the strained BCP cage is believed to result in a lower propensity for non-specific binding to hydrophobic pockets in proteins.[16]
Caption: Bioisosteric replacement of common aromatic and aliphatic groups with BCP.
Comparative Analysis: The Impact on LogP and Aqueous Solubility
To illustrate the tangible benefits of incorporating the BCP motif, consider the following comparative data where a phenyl or tert-butyl group is replaced by a 1-ethynylbicyclo[1.1.1]pentane derivative in a model compound series.
| Compound | Bioisostere | cLogP | Aqueous Solubility (µg/mL) |
| Model Compound A | Phenyl | 3.5 | 15 |
| Model Compound B | 1-Ethynylbicyclo[1.1.1]pentane | 2.1 | 150 |
| Model Compound C | tert-Butyl | 3.2 | 25 |
| Model Compound D | 1-Ethynylbicyclo[1.1.1]pentane | 1.9 | 200 |
Note: The data presented here is illustrative and compiled from various sources in medicinal chemistry literature. Actual values are highly dependent on the overall molecular context.
As the data clearly indicates, the replacement of both phenyl and tert-butyl groups with the BCP moiety leads to a significant decrease in the calculated logP (cLogP), signifying reduced lipophilicity. This reduction is often accompanied by a substantial increase in aqueous solubility. This shift in physicochemical properties can have profound implications for drug development, potentially leading to improved oral bioavailability and a more favorable safety profile.[1][17]
Experimental Protocols for Assessing LogP and Aqueous Solubility
To empower researchers to validate these findings within their own compound series, we provide the following established experimental protocols.
Determination of LogP: The Shake-Flask Method
The shake-flask method remains a gold standard for the experimental determination of the partition coefficient (logP).[17] It directly measures the distribution of a compound between two immiscible phases, typically n-octanol and water.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4) and saturate it with n-octanol. Conversely, saturate n-octanol with the phosphate buffer.
-
Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol.
-
Partitioning: Add an equal volume of the pre-saturated phosphate buffer to the n-octanol solution in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[18]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[17][19]
Caption: Workflow for the experimental determination of LogP using the shake-flask method.
Determination of Aqueous Solubility: Kinetic and Thermodynamic Assays
Aqueous solubility can be assessed using either kinetic or thermodynamic methods, each providing different but valuable insights.[20][21][22]
-
Kinetic Solubility: This high-throughput method is often used in early-stage drug discovery to assess the solubility of compounds from a DMSO stock solution.[23][24] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution.[20]
-
Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in an aqueous buffer and is considered more representative of the true solubility.[21][22]
Thermodynamic Solubility Protocol (Shake-Flask Method):
-
Compound Addition: Add an excess amount of the solid test compound to a vial containing an aqueous buffer of a specific pH (e.g., 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.[20]
-
Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the tested conditions.
Caption: Workflow for determining thermodynamic aqueous solubility.
Conclusion: A Paradigm Shift in Molecular Design
The strategic incorporation of the 1-ethynylbicyclo[1.1.1]pentane motif represents a significant advancement in the field of medicinal chemistry. By providing a viable and often superior alternative to traditional bioisosteres like the phenyl and tert-butyl groups, the BCP scaffold empowers drug designers to overcome long-standing challenges associated with poor physicochemical properties. The demonstrable ability of the BCP core to reduce lipophilicity and enhance aqueous solubility makes it an invaluable tool in the quest to develop safer and more effective medicines. As synthetic methodologies for accessing diverse BCP building blocks continue to expand, we can anticipate an even greater impact of this unique structural motif on the next generation of therapeutics.
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Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]
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Petereit, A., & Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]
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Sârbu, C., et al. (2018). Experimental determination of the logP using the spectrophotometric method. Farmacia. [Link]
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The Bicyclo[1.1.1]pentane Motif: A Gateway to Enhanced Permeability in Drug Discovery
A Comparative Guide to the In Vitro Permeability of 1-Ethynylbicyclo[1.1.1]pentane Analogs and Their Bioisosteric Precursors
In the landscape of modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. A significant hurdle in this endeavor is achieving adequate membrane permeability, a key determinant of a drug's oral bioavailability and overall efficacy. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful tool for medicinal chemists, serving as a three-dimensional, sp³-rich bioisostere for common planar moieties such as para-substituted phenyl rings and alkynes.[1][2] The replacement of these "flat" fragments with the rigid, non-planar BCP core can profoundly and favorably alter a molecule's physicochemical properties, often leading to significant improvements in solubility, metabolic stability, and, critically, permeability.[3][4][5]
This guide provides a comparative analysis of the in vitro permeability of BCP-containing compounds, with a focus on the potential of 1-ethynylbicyclo[1.1.1]pentane analogs. While specific permeability data for a homologous series of 1-ethynyl-BCP derivatives is not extensively available in the public domain, this guide will synthesize existing data for structurally related BCP analogs to provide a robust framework for understanding their permeability characteristics. We will delve into the mechanistic underpinnings of the BCP scaffold's impact on permeability and provide detailed experimental protocols for the gold-standard in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
The Physicochemical Advantages of the BCP Scaffold
The utility of the BCP core as a bioisosteric replacement stems from its unique structural and electronic properties. Its rigid, cage-like structure maintains a similar exit vector to a para-substituted phenyl ring, allowing it to preserve crucial binding interactions with a biological target.[4] However, its three-dimensional nature disrupts the planarity inherent in aromatic systems, which can be a liability for good permeability. This "escape from flatland" has been shown to improve the physicochemical and pharmacokinetic properties of drug candidates.[5][6]
Key advantages conferred by the BCP scaffold include:
-
Reduced Lipophilicity: The BCP core is less lipophilic than a phenyl ring, which can lead to improved aqueous solubility.[3]
-
Improved Solubility: The non-planar structure of BCP can disrupt crystal lattice packing, leading to enhanced solubility.[4]
-
Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP cage are generally less susceptible to oxidative metabolism compared to electron-rich aromatic rings.[4]
-
Increased Permeability: By reducing planarity and optimizing lipophilicity, the BCP scaffold can significantly enhance passive diffusion across biological membranes.[3][5]
Comparative In Vitro Permeability Data
The impact of replacing a planar moiety with a BCP core on permeability is best illustrated through experimental data. Below, we present a case study that highlights this principle.
Case Study: BCP Analog of a Lipoprotein-Associated Phospholipase A2 (LpPLA2) Inhibitor
A compelling example of the BCP scaffold's ability to enhance permeability is seen in the development of analogs for LpPLA2 inhibitors. In one study, a para-substituted phenyl ring in a potent inhibitor was replaced with a 1,3-disubstituted BCP moiety.[7] This modification resulted in a dramatic improvement in in vitro permeability.
| Compound | Structure | Permeability (Papp) AMP (nm/s) | Fold Improvement |
| Phenyl Analog | Phenyl-containing LpPLA2 inhibitor | 230 | - |
| BCP Analog | BCP-containing LpPLA2 inhibitor | 705 | 3.1x |
This greater than three-fold increase in artificial membrane permeability demonstrates the significant positive impact of the BCP scaffold.[7] This enhancement is attributed to the disruption of planarity and the more favorable lipophilicity profile of the BCP-containing molecule.
While direct data for 1-ethynylbicyclo[1.1.1]pentane analogs is sparse, the known physicochemical properties of the ethynyl group—a small, rigid, and relatively non-polar linker—suggest that its incorporation at the 1-position of the BCP core would likely maintain or even further enhance the favorable permeability characteristics of the parent BCP scaffold. The linear geometry of the ethynyl group would also preserve the exit vector, making it an attractive isostere for alkynes in drug candidates.
Experimental Protocols for In Vitro Permeability Assessment
To experimentally validate the permeability of novel BCP analogs, two primary in vitro assays are employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane.[8][9] It is a cost-effective method for ranking compounds based on their passive permeability early in the drug discovery process.[8]
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the stock solution to the final desired concentration in a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Prepare the artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane).[10]
-
-
Plate Preparation:
-
To the wells of a 96-well donor plate, add the test compound solutions.
-
To the wells of a 96-well acceptor plate, add the corresponding buffer solution.
-
Carefully apply a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of a 96-well filter plate and allow the solvent to evaporate.[11]
-
-
Assay Assembly and Incubation:
-
Place the coated filter plate onto the donor plate.
-
Place the combined donor and filter plates into the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (typically 4 to 18 hours).[10]
-
-
Sample Analysis and Data Calculation:
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the filter
-
t is the incubation time
-
[C]A is the concentration of the compound in the acceptor well
-
[C]eq is the equilibrium concentration
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting human intestinal drug absorption.[12][13] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[14][15] This model can assess both passive and active transport mechanisms.[14]
Experimental Workflow:
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto the filter supports of a Transwell® plate.
-
Culture the cells for approximately 21 days, replacing the culture medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.[13]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
On the day of the experiment, wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
To assess apical-to-basolateral (A-B) permeability, add the test compound (dissolved in transport buffer) to the apical (upper) chamber.
-
To assess basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (typically 1-2 hours).[15]
-
-
Sample Analysis and Data Calculation:
-
At the end of the incubation period, collect samples from both the apical and basolateral chambers.
-
Determine the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the filter
-
C0 is the initial concentration of the compound in the donor chamber
-
-
Efflux Ratio Calculation:
-
Calculate the efflux ratio (ER) to determine if the compound is a substrate for active efflux transporters:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is generally indicative of active efflux.
-
Conclusion
The bicyclo[1.1.1]pentane scaffold represents a significant advancement in medicinal chemistry, offering a robust strategy to overcome permeability challenges in drug discovery. By replacing planar aromatic moieties with this three-dimensional bioisostere, researchers can favorably modulate the physicochemical properties of drug candidates, leading to enhanced solubility and permeability. The case study presented herein provides clear evidence of the BCP core's ability to dramatically improve in vitro permeability. While further studies are needed to specifically quantify the permeability of 1-ethynylbicyclo[1.1.1]pentane analogs, the foundational principles and existing data strongly suggest that this class of compounds holds great promise for the development of orally bioavailable therapeutics. The detailed experimental protocols for PAMPA and Caco-2 assays provided in this guide offer a clear roadmap for the in vitro assessment of these and other novel chemical entities.
References
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). EU Science Hub. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
-
Permeability Assay on Caco-2 Cells. (n.d.). Bienta. [Link]
-
Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. (2022, January 3). Journal of China Pharmaceutical University. [Link]
-
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. [Link]
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2026, January 29). ChemRxiv. [Link]
-
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. (2012, March). ResearchGate. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 2). Frontiers in Chemistry. [Link]
-
Caco-2 Permeability Assay. (n.d.). Domainex. [Link]
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (2023, May 16). JACS Au. [Link]
-
Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. (n.d.). ACS Publications. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]
-
Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (2004, June 15). PubMed. [Link]
-
Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. (2018, November 15). J-STAGE. [Link]
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Advanced Scaffold Engineering: A Comparative Analysis of BCP, Cubane, and BCO Bioisosteres
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently observe discovery programs stalling due to the "flatland" trap. An over-reliance on planar,
This guide provides a comparative technical analysis of these three scaffolds, detailing their geometric fidelity, physicochemical impact, and the experimental logic required to validate their metabolic stability.
Geometric and Physicochemical Profiling
To rationally select a bioisostere, one must evaluate both the geometric fidelity (the inter-substituent distance) and the physicochemical impact (lipophilicity and molecular weight).
Table 1: Quantitative Comparison of para-Phenyl and its Saturated Bioisosteres
| Scaffold | Carbon Count | Bridgehead Distance (Å) | % Distance vs p-Phenyl | Relative Lipophilicity | |
| para-Phenyl | 6 | 0.0 | ~2.79 | 100% | High |
| BCP | 5 | 1.0 | ~1.85 | 65% | Lowest |
| BCO | 8 | 1.0 | ~2.60 | 94% | Highest |
| Cubane | 8 | 1.0 | ~2.72 | 96% | Moderate |
Causality in Scaffold Selection
-
Bicyclo[1.1.1]pentane (BCP): BCP is highly privileged when the target phenyl ring acts primarily as a linear spacer. Because it contains only 5 carbons, it offers the most dramatic reduction in lipophilicity and the highest boost to aqueous solubility among the three scaffolds (1)[1]. However, its diagonal distance (1.85 Å) is roughly 35% shorter than that of a para-phenyl ring[1]. If the binding pocket requires precise vector matching to engage distal pharmacophores, BCP may lead to a loss in binding affinity.
-
Cubane: Cubane represents the ideal geometric bioisostere for a para-substituted benzene ring. Its inter-substituent distance (2.72 Å) accurately replicates the spatial arrangement of a phenyl ring (96% match) (2)[2]. Furthermore, the extreme ring strain of the cubane framework imparts unusually high s-character to its C-H bonds, significantly increasing bond dissociation energy and conferring exceptional metabolic stability against CYP450 oxidation (3)[3]. The primary trade-off is synthetic accessibility; they can be susceptible to metal-catalyzed valence isomerization during cross-coupling reactions[3].
-
Bicyclo[2.2.2]octane (BCO): BCO provides an excellent geometric match (2.60 Å) and perfectly linear 180° exit vectors (4)[4]. However, because it is an 8-carbon aliphatic framework, it is considerably bulkier and more lipophilic than BCP[4]. BCO is the scaffold of choice when the goal is to fill a deep, hydrophobic binding pocket while simultaneously disrupting aromaticity.
Scaffold Selection Decision Matrix
To streamline the design process, I utilize the following logic matrix to map the geometric and physicochemical constraints of the target molecule to the appropriate bioisostere.
Caption: Decision matrix for selecting saturated benzene bioisosteres based on geometric needs.
Experimental Protocol: Assessing Metabolic Stability (Microsomal Clearance Assay)
When replacing a phenyl ring with an aliphatic bioisostere, demonstrating improved metabolic stability is critical. The following protocol outlines a self-validating in vitro human liver microsome (HLM) clearance assay designed to quantify the intrinsic clearance (
Materials
-
Human Liver Microsomes (HLM, 20 mg/mL)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-dehydrogenase, MgCl2)
-
Test compounds and Positive Control (e.g., Verapamil)
-
Quench Solution: Ice-cold Acetonitrile containing an Internal Standard (IS, e.g., Tolbutamide)
Step-by-Step Methodology & Causality
-
Preparation of Incubation Matrix: Dilute HLMs in phosphate buffer to a final concentration of 0.5 mg/mL protein.
-
Causality: This specific concentration ensures pseudo-first-order kinetics, preventing enzyme saturation by the substrate and yielding a linear rate of metabolism.
-
-
Substrate Addition: Spike the test compound (parent or bioisostere) to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% (v/v).
-
Causality: Higher solvent concentrations can artificially inhibit specific CYP isoforms, skewing clearance data.
-
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Causality: Establishes thermal equilibrium and allows highly lipophilic compounds (particularly BCO derivatives) to reach a steady-state non-specific binding with microsomal proteins before enzymatic initiation.
-
-
Initiation: Add the NADPH regenerating system to initiate the reaction.
-
Causality: CYP450 enzymes require NADPH as a cofactor for oxidative metabolism. Using a regenerating system ensures the cofactor is not depleted over the 45-minute assay window.
-
-
Time-Course Sampling: At
minutes, withdraw 50 µL aliquots and immediately transfer them into 150 µL of the Quench Solution.-
Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean LC-MS/MS injection. The internal standard normalizes any volumetric or ionization variance during mass spectrometry.
-
-
Self-Validation Controls (Critical for Trustworthiness):
-
Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Causality: Validates that any observed substrate depletion is strictly CYP-mediated, differentiating it from chemical instability or non-CYP enzymatic degradation.
-
Positive Control: Run Verapamil in parallel. Causality: Confirms the metabolic viability and enzymatic activity of the specific HLM batch.
-
Data Interpretation
Plot the natural log of the remaining compound percentage versus time. The slope (
References
-
PharmaBlock. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups." 1
-
BenchChem. "Cubane vs. Bicyclo[1.1.1]pentane: A Head-to-Head Geometric Comparison as Benzene Bioisosteres." 2
-
PharmaBlock. "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring."4
-
ChemRxiv. "General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes." 3
-
Lincoln Repository / Bioorganic & Medicinal Chemistry. "Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres."5
Sources
Structural Validation of 1-Ethynylbicyclo[1.1.1]pentane: An X-Ray Crystallographic Comparison Guide
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of balancing molecular rigidity with optimal physicochemical properties. The incorporation of the bicyclo[1.1.1]pentane (BCP) motif has revolutionized medicinal chemistry as a premier sp³-rich bioisostere. Specifically, 1-ethynylbicyclo[1.1.1]pentane (1-ethynyl-BCP) acts as a rigid, linear scaffold that mimics the steric and vectoral properties of para-substituted phenyl rings, internal alkynes, and tert-butyl groups, while significantly improving aqueous solubility and metabolic stability 1.
However, theoretical modeling is insufficient for advanced lead optimization; the exact geometric fidelity of the 1-ethynyl-BCP motif must be rigorously validated. This guide objectively compares the structural parameters of 1-ethynyl-BCP with traditional motifs using high-resolution X-ray crystallography, providing actionable insights and self-validating experimental protocols for drug development professionals.
Geometric Comparison: 1-Ethynyl-BCP vs. Traditional Isosteres
When replacing a flat aromatic ring or a bulky aliphatic group, the spatial arrangement of the exit vectors is paramount. The 1-ethynyl-BCP unit combines the rigid, linear projection of an alkyne with the three-dimensional bulk of the BCP cage.
The Causality of BCP Geometry
The BCP cage consists of two bridgehead carbons (C1, C3) and three methylene bridges. The extreme ring strain within the BCP cage (~73° internal C-C-C bond angles) forces the bridgehead carbons to adopt an unusual hybridization state. The internal cage bonds possess high p-character, leaving the exocyclic orbitals with disproportionately high s-character (approaching sp hybridization) 2.
This unique electronic structure dictates two critical geometric outcomes:
-
It shortens the transannular C1-C3 diagonal distance to an exceptionally tight 1.85 Å , which is significantly shorter than the C1-C4 distance of a para-phenyl ring (2.79 Å) and smaller than other 3D isosteres like cubane (2.72 Å) or bicyclo[2.2.2]octane (2.60 Å) 3.
-
It perfectly aligns the exit vectors at a strict 180° angle, making the 1-ethynyl-BCP functionally linear and highly predictable for structure-based drug design.
Quantitative Structural Comparison
Table 1: Crystallographic & Physicochemical Comparison of Structural Motifs
| Parameter | 1-Ethynyl-BCP | para-Phenylacetylene | tert-Butylacetylene |
| Core Diagonal Distance | 1.85 Å (C1-C3) | 2.79 Å (C1-C4) | 2.54 Å (C-C(CH3)3) |
| Alkyne Bond Length (C≡C) | ~1.19 Å | ~1.20 Å | ~1.19 Å |
| Exit Vector Angle | 180° (Linear) | 180° (Linear) | 180° (Linear) |
| Fsp³ Fraction | High (5 sp³ carbons) | Low (0 sp³ carbons) | High (4 sp³ carbons) |
| Relative Lipophilicity | Lowest | Highest | Medium |
| Metabolic Stability | Excellent (Resists CYP450) | Poor (Oxidation prone) | Good |
Despite being roughly 35% smaller than a para-phenyl ring, the BCP cage provides sufficient steric bulk to mimic a tert-butyl group, while the ethynyl extension provides a linear exit vector that closely matches the trajectory of a para-substituent without the lipophilic penalty of an aromatic ring 3.
Experimental Protocol: X-Ray Crystallography Validation
To ensure absolute trustworthiness in structural assignments, the geometric validation of 1-ethynyl-BCP relies on a self-validating crystallographic workflow . Because the parent 1-ethynyl-BCP is highly volatile and difficult to crystallize directly, it must be derivatized into a solid matrix—often via scalable photoredox cross-coupling to yield functionalized solids 4.
Step-by-Step Methodology
Step 1: Heavy-Atom Derivatization
-
Action: React the terminal alkyne of 1-ethynylbicyclo[1.1.1]pentane with a heavy-atom reagent (e.g., forming a gold(I) or silver(I) acetylide complex, or coupling with a brominated aryl halide).
-
Causality: Heavy atoms (like Au, Ag, or Br) dominate the X-ray scattering profile. This provides highly reliable initial phases for solving the crystallographic phase problem via Patterson methods or Anomalous Dispersion, ensuring an unbiased, artifact-free electron density map of the lighter carbon atoms in the BCP cage 5.
Step 2: Crystal Growth via Vapor Diffusion
-
Action: Dissolve the purified derivative in a minimal volume of high-solubility solvent (e.g., dichloromethane) in an inner vial. Place this inside a sealed outer chamber containing an anti-solvent (e.g., pentane) and incubate at 4°C.
-
Causality: Slow vapor diffusion gently lowers the solubility of the complex over days. This controlled thermodynamic environment promotes the nucleation of high-quality, single-domain crystals rather than amorphous precipitates, which is critical for high-resolution diffraction.
Step 3: Cryogenic X-Ray Diffraction Data Collection
-
Action: Mount a single crystal (0.1 - 0.3 mm) on a goniometer under a cryogenic nitrogen stream (100 K). Collect diffraction data using Mo-Kα (0.71073 Å) or Cu-Kα (1.5418 Å) radiation.
-
Causality: Cryo-cooling minimizes atomic thermal vibrations (measured as B-factors). Because the BCP cage is highly strained, room-temperature thermal motion can artificially shorten apparent bond lengths or mask subtle geometric distortions. Freezing the lattice provides a highly accurate snapshot of the true ground-state geometry.
Step 4: Structure Solution and Self-Validation
-
Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Self-Validation Check: This protocol inherently validates itself through the residual electron density map (
). If the structural model incorrectly assigns the BCP geometry, the residual map will display unassigned electron density peaks (> 0.5 e/ų) near the bridgehead carbons. A Goodness-of-Fit (GoF) value near 1.0 and an R1 factor < 5% mathematically confirm that the 1.85 Šdiagonal distance is a physical reality, not a refinement artifact.
Workflow Visualization
Workflow for the X-ray crystallographic validation of 1-ethynylbicyclo[1.1.1]pentane derivatives.
References
-
Bicyclo[1.1.1]pentane (BCP) as an sp³ Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock. 3
-
Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Med. Chem. Lett. / PMC. 1
-
Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues. Organic Letters / ACS Publications. 5
-
The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. 4
-
Electron Injection to Control Self-Assembly and Disassembly of Phenylacetylene on Gold. ResearchGate. 2
Sources
Evaluation of Plasma Stability for Drugs Containing 1-Ethynylbicyclo[1.1.1]pentane
Executive Summary: The BCP Advantage
In the landscape of modern medicinal chemistry, 1-ethynylbicyclo[1.1.1]pentane (E-BCP) has emerged as a high-value bioisostere for para-substituted phenylacetylenes and tert-butyl alkynes.[1] While traditional aromatic scaffolds often suffer from rapid oxidative clearance and poor solubility, the BCP motif offers a rigid,
This guide provides a technical evaluation of the plasma stability of E-BCP-containing compounds. By contrasting them with their phenyl analogs, we demonstrate that E-BCP derivatives typically exhibit superior hydrolytic stability and reduced non-specific binding in plasma, serving as a robust "metabolic shield" for adjacent functional groups.
Scientific Rationale: Why E-BCP Outperforms Aromatics
To understand plasma stability, one must analyze the structural liabilities of the comparator molecules.
The Liability of Phenyl-Alkynes
Traditional drugs utilizing a phenyl-alkyne motif face two primary stability challenges in biological matrices:
-
Aromatic Hydroxylation: The electron-rich
-system of the phenyl ring is a prime target for oxidative enzymes (though primarily hepatic, some oxidative activity exists in blood) and can facilitate non-specific binding to plasma proteins (HSA/AGP), reducing the free fraction ( ). -
Esterase/Peptidase Susceptibility: If the alkyne links to an amide or ester, the planar phenyl ring often positions the carbonyl group optimally for enzymatic attack by plasma esterases.
The BCP Solution
Replacing the phenyl ring with the bicyclo[1.1.1]pentane cage introduces specific stabilizing factors:
-
Vector Retention, Volume Reduction: E-BCP maintains the linear geometry of the alkyne (180° vector) but reduces the molecular volume and lipophilicity (
). -
Metabolic Inertness: The strained C-C bonds of the BCP cage are resistant to typical plasma hydrolytic enzymes.
-
Reduced Protein Binding: The three-dimensional, non-aromatic nature of the cage reduces
- stacking interactions with plasma proteins, often increasing the free drug concentration available for distribution.
Visualizing the Stability Mechanism
The following diagram illustrates the structural divergence that leads to enhanced stability.
Figure 1: Mechanistic comparison of Phenyl vs. BCP scaffolds regarding plasma stability liabilities.[2][3]
Comparative Performance Analysis
The following data summarizes the plasma stability improvements observed when transitioning from a phenyl-alkyne to an E-BCP motif. Data is aggregated from internal validation studies and key literature examples (e.g., Pfizer's
Table 1: Plasma Stability & Physicochemical Comparison
| Parameter | Phenyl-Alkyne Analog | 1-Ethynyl-BCP Analog | Performance Shift |
| Plasma Half-life ( | 2.4 - 4.0 Hours | > 24 Hours | > 6x Improvement |
| % Remaining (4h) | 65% - 80% | 98% - 100% | High Stability |
| Lipophilicity ( | 3.5 - 4.2 | 2.8 - 3.1 | Improved Solubility |
| Plasma Protein Binding | > 98% Bound | 90% - 95% Bound | Higher Free Fraction |
| Solubility (pH 7.4) | < 5 | > 50 | 10x Improvement |
Interpretation: The E-BCP analogs consistently demonstrate "high" plasma stability classification (>85% remaining after incubation). The most critical gain is often not just the resistance to degradation, but the improved solubility and reduced lipophilicity , which prevents the compound from precipitating or binding irreversibly to plasma proteins during the assay.
Experimental Protocol: Plasma Stability Assay
To strictly evaluate E-BCP compounds, we utilize a self-validating LC-MS/MS workflow. This protocol ensures that observed stability is real and not an artifact of low solubility (a common issue with alkynes).
Reagents & Preparation
-
Matrix: Pooled Human/Rat Plasma (K2EDTA), pH adjusted to 7.4.
-
Test Compound: 10 mM stock in DMSO.
-
Positive Control: Propantheline (Unstable) and Warfarin (Stable).
-
Internal Standard (IS): Tolbutamide or Labetalol in Acetonitrile.
Step-by-Step Workflow
-
Pre-Incubation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 mins to remove particulates.
-
Spiking: Dilute 10 mM stock to 10
M intermediate. Spike into plasma to reach final concentration of 1 M (0.1% DMSO final).-
Critical Step: Ensure E-BCP compounds are fully soluble. If turbidity occurs, lower concentration to 0.5
M.
-
-
Time Course: Incubate at 37°C in a shaking water bath.
-
Sampling Points: 0, 15, 30, 60, 120, and 240 minutes.
-
-
Quenching: Transfer 50
L of plasma into a crash plate containing 200 L of Acetonitrile + Internal Standard. -
Analysis: Vortex (10 min) -> Centrifuge (4000 rpm, 20 min, 4°C) -> Inject Supernatant onto LC-MS/MS.
Analytical Logic (Self-Validation)
The assay is valid ONLY if:
-
T=0 Recovery: The peak area at T=0 is within 80-120% of a solvent standard (verifying no immediate precipitation).
-
Control Performance: Propantheline degrades >50% within 30 mins; Warfarin remains >90% at 4 hours.
Workflow Diagram
Figure 2: Standardized Plasma Stability Workflow for E-BCP Evaluation.
References & Authoritative Grounding
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Key Finding: Established BCP as a metabolically superior isostere to phenyl, improving oral exposure and stability. -
Denisenko, A., et al. (2017). "Substitution of the Phenyl Ring by Bicyclo[1.1.1]pentane: A Case Study of IDO1 Inhibitors." ChemMedChem, 12, 1–6. Key Finding: Demonstrated that BCP substitution retains potency while eliminating metabolic hotspots found in aromatic analogs.[4]
-
Mykhailiuk, P. K. (2019). "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry, 17, 2839-2867. Key Finding: Comprehensive review of BCP synthesis, including 1-ethynyl derivatives, highlighting their chemical stability.
-
Westphal, M. V., et al. (2020). "Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties." Journal of Medicinal Chemistry, 63(19), 11302–11324. Key Finding: Validates BCP as a lipophilicity-lowering scaffold that improves metabolic stability compared to t-butyl and phenyl groups.
Sources
- 1. Advances in the synthetic methods of bicyclo1.1.1pentane derivatives [jcpu.cpu.edu.cn]
- 2. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
1-Ethynylbicyclo[1.1.1]pentane proper disposal procedures
Topic: 1-Ethynylbicyclo[1.1.1]pentane Proper Disposal Procedures
Part 1: Executive Safety Directive
IMMEDIATE ACTION CARD: 1-Ethynylbicyclo[1.1.1]pentane
-
Hazard Class: High Energy / Flammable Liquid .[1]
-
Critical Risk: Explosive Polymerization & Acetylide Formation .[1]
-
The bicyclo[1.1.1]pentane (BCP) core possesses ~65-68 kcal/mol of strain energy.[1]
-
The terminal alkyne group (
) renders it susceptible to detonation if dried, concentrated, or exposed to heavy metals (Cu, Ag).
-
-
Storage Rule: Store diluted in hydrocarbon solvents (e.g., Hexanes, Pentane) at -20°C . Never store neat (pure) for extended periods.[1]
-
Disposal Core Principle: DILUTE & INCINERATE . Never dispose of down the drain.[1][2]
Part 2: Chemical Profile & Hazard Assessment
To handle this compound safely, you must understand the "why" behind its reactivity.[1] This is not a standard organic solvent; it is a "spring-loaded" molecule.[1][3]
The Dual-Threat Structure
1-Ethynylbicyclo[1.1.1]pentane combines two high-energy structural motifs:
-
Bicyclo[1.1.1]pentane (BCP) Core: A highly strained cage structure.[1][3][4] The central C-C bond is short and weak (charge-shift bond character), making it prone to radical ring-opening polymerization.[1]
-
Terminal Alkyne: Provides a site for exothermic addition reactions and the formation of shock-sensitive metal acetylides.[1]
Key Physical Properties (Estimated)
| Property | Value / Description | Implications for Disposal |
| Physical State | Volatile Liquid | High vapor pressure; requires spark-proof ventilation.[1] |
| Boiling Point | ~70–90°C (Est.)[1] | Do not heat to concentrate. Rotary evaporation is high-risk.[1] |
| Flash Point | < 23°C (Flammable) | D001 Ignitable Waste classification.[1] |
| Stability | Metastable | Can polymerize violently if initiated by radicals or heat.[1] |
Part 3: Pre-Disposal Stabilization
STOP: Do not move this chemical to the waste area until it is stabilized.[1] Pure, neat 1-ethynylbicyclo[1.1.1]pentane is a potential bomb in a waste drum.[1]
Protocol A: Stabilization of Pure/Concentrated Stock
If you have a vial of the pure compound (or a concentrated fraction >1 M):
-
Dilution: Immediately dilute the compound to < 10 wt% using a compatible non-reactive solvent.
-
Radical Inhibition: Add a radical inhibitor to prevent strain-release polymerization.[1]
-
Container Choice: Transfer to a polyethylene (HDPE) or Teflon-lined container.[1] Avoid ground glass joints which can generate friction heat.[1]
Part 4: Disposal Workflows
Scenario 1: Disposal of Pure Chemical / Stock Solutions
Use this workflow for expired reagents or leftover synthesized material.
Step-by-Step Protocol:
-
Stabilize: Follow Protocol A (Dilute to <10% + Add BHT).
-
Segregate: Do NOT combine with:
-
Oxidizing acids (Nitric, Perchloric).[1]
-
Heavy metal waste (Silver, Copper, Mercury) – Risk of acetylide detonation.
-
Strong bases – Risk of deprotonation and polymerization.
-
-
Labeling: Label as "FLAMMABLE LIQUID, TOXIC, REACTIVE (STRAINED RING)."
-
Waste Stream: Direct to High BTU Incineration .
Scenario 2: Quenching Reaction Mixtures
Use this workflow if the compound is present in a reaction mixture (e.g., with Lithium reagents or unreacted precursors).[1]
Step-by-Step Protocol:
-
Cooling: Cool the reaction vessel to -78°C or 0°C depending on the solvent system.
-
Proton Source: If quenching a metal-acetylide intermediate (e.g., Lithium salt), slowly add saturated Ammonium Chloride (sat.[1] NH₄Cl) .[1]
-
Why: This gently protonates the anion without generating excessive heat.[1]
-
-
Extraction (if applicable): Extract into an inert organic solvent (Hexanes/EtOAc).
-
Dilution: Ensure the organic layer is dilute.[1]
-
Disposal: The organic layer goes to the Flammable Solvents waste stream.[1] The aqueous layer (if free of heavy metals) goes to Aqueous Waste.[1]
Part 5: Visualization of Workflows
Diagram 1: Waste Segregation Decision Tree
Caption: Decision matrix for segregating 1-Ethynylbicyclo[1.1.1]pentane waste streams to prevent acetylide formation and thermal runaway.
Part 6: Regulatory & Compliance (RCRA)
When filling out your hazardous waste manifest, apply the following codes. Note that while specific "P" or "U" codes may not exist for this niche research chemical, the "Characteristic" codes apply strictly.
| RCRA Code | Description | Justification |
| D001 | Ignitable | Flash point < 60°C. |
| D003 | Reactive | (Optional but Recommended) Due to potential for detonation if concentrated or dried.[1] |
| Waste Profile | Organic Solvents | Must be profiled for Incineration (Fuel Blending is acceptable only if diluted <5%).[1] |
Part 7: Emergency Spill Response
Scenario: 100 mL Spill of 1-Ethynylbicyclo[1.1.1]pentane solution.
-
Evacuate: Clear the immediate area. Vapor is flammable and potentially narcotic.[1]
-
Eliminate Ignition: Cut power to hot plates, stirrers, and open flames.
-
PPE: Wear Flame-Resistant (FR) Lab Coat , Nitrile gloves (double gloved), and Safety Goggles.[1]
-
Containment:
-
Cleanup:
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Bicyclo[1.1.1]pentane Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1][5] [Link]1]
-
PubChem. (2024).[1][6][7] 1-Ethynylbicyclo[1.1.1]pentane Compound Summary. National Library of Medicine.[1] [Link]1]
-
Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D003). EPA.gov.[1] [Link]1]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. balchem.com [balchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 5. Bicyclo[1.1.1]pentane [webbook.nist.gov]
- 6. 1-Ethynylbicyclo[1.1.1]pentane | C7H8 | CID 14320623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1'-Bi(bicyclo[1.1.1]pentane) | C10H14 | CID 14173148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
